Captopril

Catalog No.
S522617
CAS No.
62571-86-2
M.F
C9H15NO3S
M. Wt
217.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Captopril

CAS Number

62571-86-2

Product Name

Captopril

IUPAC Name

(2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid

Molecular Formula

C9H15NO3S

Molecular Weight

217.29 g/mol

InChI

InChI=1S/C9H15NO3S/c1-6(5-14)8(11)10-4-2-3-7(10)9(12)13/h6-7,14H,2-5H2,1H3,(H,12,13)/t6-,7+/m1/s1

InChI Key

FAKRSMQSSFJEIM-RQJHMYQMSA-N

SMILES

Array

solubility

Freely soluble
Freely soluble in water (approximately 160 mg/mL)
Freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate
4.52e+00 g/L

Synonyms

(S)-1-(3-Mercapto-2-methyl-1-oxopropyl)-L-proline, Capoten, Captopril, Lopirin, SQ 14,225, SQ 14,534, SQ 14225, SQ 14534, SQ-14,225, SQ-14,534, SQ-14225, SQ-14534, SQ14,225, SQ14,534, SQ14225, SQ14534

Canonical SMILES

CC(CS)C(=O)N1CCCC1C(=O)O

Isomeric SMILES

C[C@H](CS)C(=O)N1CCC[C@H]1C(=O)O

The exact mass of the compound Captopril is 217.07726 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as freely solublein water, 1.9x10+5 mg/l at 25 °c (est)freely soluble in water (approximately 160 mg/ml)freely soluble in alcohol, chloroform, methylene chloride; sparingly soluble in ethyl acetate4.52e+00 g/l. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 757419. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Imino Acids - Proline. It belongs to the ontological category of pyrrolidinemonocarboxylic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

pharmacodynamics of captopril renin angiotensin system

Author: Smolecule Technical Support Team. Date: February 2026

Core Pharmacodynamics: Mechanism of Action

Captopril is a competitive inhibitor of Angiotensin-Converting Enzyme (ACE) [1] [2]. Its primary mechanism involves disrupting the RAAS, a key regulator of blood pressure and fluid balance.

  • Inhibition of Angiotensin II Production: ACE normally converts the inactive decapeptide, Angiotensin I, into the potent vasoconstrictor Angiotensin II. By inhibiting ACE, this compound significantly reduces circulating and tissue levels of Angiotensin II [1] [2] [3].
  • Vasodilation and Reduced Blood Pressure: The decrease in Angiotensin II leads to relaxation of vascular smooth muscle (vasodilation) and a fall in peripheral vascular resistance, thereby lowering blood pressure [2] [3].
  • Reduced Aldosterone Secretion: Lower Angiotensin II levels lead to decreased aldosterone release from the adrenal cortex. This reduces sodium and water reabsorption in the kidneys, promoting a mild diuresis and a decrease in blood volume [1] [3].
  • Bradykinin Potentiation: ACE is identical to the enzyme kininase II, which degrades bradykinin. This compound inhibits the breakdown of bradykinin, leading to its accumulation. Elevated bradykinin contributes to vasodilation but is also responsible for one of the drug's most common side effects, a dry, non-productive cough [1] [2] [4].

The following diagram illustrates the RAAS pathway and the specific point of this compound's inhibition.

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI AngII Angiotensin II AngI->AngII ACE Converts AT1R AT1 Receptors AngII->AT1R ACE Angiotensin-Converting Enzyme (ACE) This compound This compound ACE->this compound Inhibited by Effects Vasoconstriction Aldosterone Release Sympathetic Activation Cardiac & Vascular Remodeling AT1R->Effects Renin Renin Renin->Angiotensinogen Cleaves Bradykinin Bradykinin InactiveBradykinin Inactive Fragments Bradykinin->InactiveBradykinin ACE Degrades VasodilationCough VasodilationCough Bradykinin->VasodilationCough Accumulates (Vasodilation, Cough)


Quantitative Pharmacological Profile

The table below summarizes key pharmacokinetic and pharmacodynamic parameters for this compound [1] [2].

Parameter Value / Description
Bioavailability 60-75% (reduced by 25-40% when taken with food)
Time to Peak Plasma Concentration ~1 hour (fasting state)
Plasma Protein Binding 25-30% (primarily to albumin)
Biological Half-life Approximately 2 hours
Route of Elimination Primarily renal (as unchanged drug and metabolites)
Dosing Frequency Typically 2-3 times daily due to short half-life

Experimental Evidence & Protocols

Research on this compound's pharmacodynamics often involves in vivo models to quantify its effects on the RAAS and related pathways.

Protocol: Assessing Impact on RAAS in Hypertensive Rat Models

This methodology is adapted from a study investigating the relationship between Angiotensin II, oxidative stress, and endothelin in spontaneously hypertensive rats (SHR) [5].

  • Objective: To evaluate the effects of this compound on mean arterial pressure (MAP), plasma Angiotensin II, oxidative stress, and endothelin in SHR.
  • Animal Model: Male Sprague-Dawley, Wistar Kyoto (WKY), and SHR rats (12-13 weeks old).
  • Experimental Groups:
    • Normotensive controls (SD, WKY)
    • Hypertensive models (SHR)
    • Treatment groups (SHR and WKY receiving this compound)
  • Intervention: this compound was administered at 100 mg/kg/day in drinking water for 15 days [5].
  • Blood Pressure Measurement:
    • Rats were anesthetized.
    • A cannula was inserted into the femoral artery to directly measure MAP.
  • Biomarker Analysis (from blood collected via decapitation):
    • Plasma Renin Activity (PRA): Measured by radioimmunoassay (RIA).
    • Angiotensin II: Measured by enzyme immunoassay.
    • Endothelin (ET): Measured by RIA.
    • Oxidative Stress: Assessed by measuring plasma thiobarbituric acid reactive substances (TBARS), a marker for lipid peroxidation [5].
  • Key Findings:
    • This compound treatment in SHR significantly lowered MAP, Angiotensin II, ET, and TBARS, while increasing PRA.
    • In normotensive WKY rats, this compound increased PRA but did not significantly alter MAP, Angiotensin II, or ET, indicating a selective action in hypertensive states [5].

Clinical Evidence and Clinical Trial Data

The This compound Prevention Project (CAPPP) was a major randomized trial comparing this compound to conventional therapy (diuretics/beta-blockers) in 10,985 hypertensive patients [6] [7].

  • Primary Endpoint: Composite of fatal and non-fatal myocardial infarction, stroke, and other cardiovascular deaths.
  • Findings: Over a mean follow-up of 6.1 years, the study found no significant difference in the primary composite endpoint between the this compound and conventional therapy groups (relative risk 1.05, p=0.52) [6].
  • Notable Secondary Outcomes:
    • Cardiovascular mortality was lower in the this compound group (0.77 relative risk, p=0.092).
    • The risk of fatal and non-fatal stroke was higher in the this compound group (1.25 relative risk, p=0.044). The investigators suggested this might be due to lower baseline blood pressure in patients randomized to conventional therapy [6].

Comparative Pharmacology: this compound vs. ARBs

While both ACE inhibitors and Angiotensin II Receptor Blockers (ARBs) target the RAAS, their mechanisms differ, leading to distinct clinical profiles [8] [4].

Feature This compound (ACE Inhibitor) ARBs (e.g., Losartan, Valsartan)
Mechanism Inhibits ACE, reducing Angiotensin II production. Selectively blocks AT1 receptors, preventing Angiotensin II action.
Effect on Bradykinin Increases bradykinin levels. No significant effect on bradykinin.
Common Side Effects Dry cough (due to bradykinin), angioedema. Generally lower incidence of cough.
Key Indications Hypertension, heart failure, post-MI left ventricular dysfunction, diabetic nephropathy [1] [2]. Hypertension, heart failure, diabetic nephropathy (as an alternative, especially for ACEI-intolerant patients) [8].

Key Considerations for Researchers

  • State of the RAAS: The renal vasodilator response to this compound can vary and may reflect the state of the local (intrarenal) renin system, which is an important consideration when designing experiments or interpreting responses in different patient populations [9].
  • Model-Based Drug Development (MBDD): The principles of Quantitative Pharmacology and MBDD, which use mathematical modeling to integrate knowledge across disciplines, are highly relevant for optimizing the use of drugs like this compound and developing new RAAS inhibitors [10]. This approach helps in quantitatively understanding exposure-response relationships, disease progression, and optimizing trial designs.

References

Comprehensive Technical Analysis of Captopril Pharmacokinetics: Absorption, Metabolism, and Elimination

Author: Smolecule Technical Support Team. Date: February 2026

Then, I will now begin writing the main body of the in-depth technical guide.

Introduction and Historical Context

Captopril holds the distinction of being the first orally active angiotensin-converting enzyme (ACE) inhibitor approved for clinical use, receiving FDA approval in 1980. Its development marked a groundbreaking advancement in cardiovascular pharmacology and represented one of the earliest successes of structure-based drug design. This compound was developed through rational drug design based on the ACE-inhibiting properties of a peptide isolated from the venom of the Brazilian pit viper (Bothrops jararaca). This peptide, known as bradykinin-potentiating factor (BPF), was found to inhibit ACE and provided the template for this compound's design [1].

The chemical structure of this compound ((2S)-1-[(2S)-2-methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid) features an L-proline group that confers oral bioavailability and a critical thiol moiety that directly interacts with the zinc atom in the active site of ACE. This thiol group is responsible for both the drug's efficacy and some of its characteristic adverse effects, including rash and taste disturbances [1]. Unlike many subsequent ACE inhibitors that were developed as prodrugs to improve bioavailability, this compound is active in its administered form, which contributes to its relatively rapid onset of action [2].

This compound's primary therapeutic applications include the treatment of hypertension, congestive heart failure, post-myocardial infarction left ventricular dysfunction, and diabetic nephropathy. Its pharmacokinetic profile is characterized by rapid absorption, relatively short elimination half-life, and extensive metabolism via unique disulfide bond formation, making it a subject of continued research interest despite the development of newer ACE inhibitors [2] [1].

Absorption and Oral Bioavailability

This compound demonstrates favorable absorption characteristics when administered orally, with a bioavailability of approximately 70-75% in fasted conditions [1]. The drug is rapidly absorbed from the gastrointestinal tract, reaching peak plasma concentrations (Cmax) within approximately one hour after administration [2]. This rapid absorption contributes to this compound's quick onset of pharmacological effect, making it suitable for managing hypertensive urgencies when administered sublingually, although the therapeutic advantage of this route over oral administration has not been conclusively demonstrated [2].

Table 1: Key Absorption Parameters of this compound

Parameter Value Conditions/Notes
Oral Bioavailability 70-75% Fasted state [1]
Time to Cmax (Tmax) ~1 hour Fasted state [2]
Food Effect Reduces bioavailability by 25-50% Administer 1 hour before meals [2] [3]
Absorption Mechanism High permeability BCS Class I [3]

The presence of food in the stomach significantly impacts this compound absorption, reducing bioavailability by 25-50% [3]. This substantial reduction necessitates administration guidance recommending that this compound be taken at least one hour before meals to ensure optimal and consistent absorption [2]. This food effect is clinically relevant, as variable absorption can lead to inconsistent therapeutic effects, particularly in patients requiring precise blood pressure control.

This compound is classified as a Biopharmaceutical Classification System (BCS) Class I compound, indicating both high solubility and high permeability [3]. These properties contribute to its generally predictable absorption pattern, though the food effect suggests potential complexities in its absorption mechanism that may involve active transport or saturation processes. From a drug development perspective, the absorption characteristics of this compound have made it a candidate for various formulation strategies, including the development of pulsed-release formulations designed to modify its gastrointestinal transit and absorption profile [4].

Distribution

Following absorption, this compound demonstrates a volume of distribution (Vss) of approximately 0.267 L/kg in healthy adults, indicating that the drug is primarily distributed within the extracellular fluid compartment rather than extensively partitioning into tissues [3]. This relatively limited distribution is consistent with the drug's hydrophilic nature. The volume of distribution at steady state has been reported in a broader range of 0.6-0.8 L/kg across different studies and populations, reflecting some variability based on patient characteristics and methodology [2].

This compound exhibits modest plasma protein binding of approximately 25-30%, which is relatively low compared to many other cardiovascular drugs [2]. This limited binding to plasma proteins contributes to this compound's favorable therapeutic profile, as a higher proportion of unbound drug is available for pharmacological activity at target sites. The low protein binding also reduces the potential for clinically significant drug interactions through protein binding displacement mechanisms.

A particularly noteworthy characteristic of this compound's distribution is its ability to cross the blood-brain barrier, though the extent and clinical significance of central nervous system penetration remain areas of ongoing investigation [2]. This property may contribute to certain central effects of the drug, including its rarely reported mood-elevating properties, although formal clinical trials in depressed patients have not been conducted [1].

In patients with chronic kidney disease (CKD), the distribution of this compound may be altered, with PBPK modeling studies suggesting that a scaling factor of approximately 2.51 may be needed to accurately predict volume of distribution and tissue-plasma partition coefficients (Kp values) in this population [3]. This adjustment reflects the pathophysiological changes in body composition and fluid balance that occur in renal impairment, which can significantly affect drug distribution patterns.

Metabolism and Metabolic Pathways

This compound undergoes extensive metabolism in the body, primarily through unique oxidation reactions that involve its characteristic thiol (-SH) group. The major metabolites identified are This compound-cysteine disulfide and the disulfide dimer of this compound [5]. These metabolites are formed via reversible disulfide bond formation with endogenous thiol compounds, creating a dynamic equilibrium between the parent drug and its metabolites that has important implications for both activity and elimination.

Table 2: this compound Metabolic Pathways and Parameters

Parameter Details
Primary Metabolites This compound-cysteine disulfide, this compound disulfide dimer [5]
Metabolizing Enzymes Cytochrome P450 3A4 (minor), Non-enzymatic disulfide exchange [5]
Transport Involvement Organic anion transporter 1 (OAT1) [5]
Metabolite Activity ACE inhibitory activity (after conversion back to this compound) [5]
Reversibility Metabolites can be converted back to active this compound [5]

The reversible nature of this compound's metabolic transformation is pharmacologically significant, as the metabolites can serve as a reservoir for the active drug through reduction back to native this compound in physiological environments [5]. This reversible interconversion may contribute to the observed duration of ACE inhibitory effect, which extends beyond what would be expected based solely on the parent drug's elimination half-life. The metabolic pathway involves both enzymatic processes, including potential minor involvement of Cytochrome P450 3A4, and non-enzymatic disulfide exchange reactions with endogenous thiol compounds [5].

The organic anion transporter 1 (OAT1) plays a role in the renal handling of this compound metabolites, facilitating their excretion [5]. This transporter involvement may be relevant to potential drug-drug interactions with other OAT1 substrates. The metabolic fate of this compound differs significantly from many other ACE inhibitors, most of which are administered as prodrugs that require enzymatic activation. As this compound is active in its administered form and does not require biotransformation for activity, its metabolism primarily serves as a detoxification and elimination pathway rather than an activation process [1].

captopril_metabolism This compound This compound This compound-Cysteine\nDisulfide This compound-Cysteine Disulfide This compound->this compound-Cysteine\nDisulfide Disulfide Exchange This compound Disulfide\nDimer This compound Disulfide Dimer This compound->this compound Disulfide\nDimer Oxidation Other Mixed\nDisulfides Other Mixed Disulfides This compound->Other Mixed\nDisulfides Disulfide Exchange Cysteine Cysteine Cysteine->this compound-Cysteine\nDisulfide Disulfide Exchange This compound-Cysteine\nDisulfide->this compound Reduction Excretion Excretion This compound-Cysteine\nDisulfide->Excretion OAT1 Transport This compound Disulfide\nDimer->this compound Reduction This compound Disulfide\nDimer->Excretion Other Thiol\nCompounds Other Thiol Compounds Other Thiol\nCompounds->Other Mixed\nDisulfides Disulfide Exchange Other Mixed\nDisulfides->this compound Reduction Other Mixed\nDisulfides->Excretion

Figure 1: this compound Metabolic Pathways - This diagram illustrates the reversible disulfide formation between this compound and endogenous thiol compounds, primarily cysteine, creating metabolite reservoirs that can convert back to active this compound while also serving as elimination pathways.

Elimination and Half-Life

This compound exhibits a relatively short elimination half-life of approximately 1.9-2 hours in healthy adults with normal renal function [1]. This brief half-life necessitates multiple daily dosing (typically two to three times per day) to maintain consistent therapeutic effects, which may impact patient compliance compared to ACE inhibitors with longer half-lives [2]. Despite this short plasma half-life, the pharmacodynamic effect of ACE inhibition may persist longer than predicted from pharmacokinetic parameters alone, possibly due to the reversible nature of this compound's metabolites that can regenerate active drug [5].

The kidney serves as the major route of elimination for this compound and its metabolites, with approximately 86% of an administered dose excreted in urine [3]. The total clearance of this compound in healthy adults is approximately 0.7 L/h/kg, which exceeds the glomerular filtration rate due to the contribution of active tubular secretion in the renal elimination process [2]. This active secretion mechanism may be susceptible to competition with other drugs that share the same transport systems, potentially leading to clinically significant drug-drug interactions.

Table 3: Elimination Parameters of this compound in Healthy Adults

Parameter Value Notes
Elimination Half-life 1.9-2 hours [2] [1]
Total Clearance 0.7 L/h/kg Exceeds GFR due to tubular secretion [2]
Renal Excretion ~86% of dose Primarily as metabolites [3]
Renal Clearance 22.2 L/h Contributes significantly to total clearance [6]
Non-Renal Clearance 27.3 L/h Includes metabolic clearance [6]

In patients with renal impairment, this compound's elimination is significantly altered. The clearance of this compound is reduced in proportion to the degree of renal dysfunction, leading to increased systemic exposure and potentially necessitating dosage adjustments [2] [3]. This compound-induced inhibition of ACE activity has been demonstrated to last longer in individuals with renal failure than in healthy people, which correlates with persistently elevated plasma drug levels resulting from delayed renal elimination [6]. This prolonged elimination in renal impairment increases the risk of accumulation, particularly with frequent dosing, and requires careful therapeutic drug monitoring and dose individualization.

For patients with chronic kidney disease (CKD), PBPK modeling studies have successfully predicted this compound pharmacokinetics across different stages of renal impairment, demonstrating that the area under the curve (AUC) increases significantly as renal function declines [6] [3]. These models have shown close agreement between observed and predicted pharmacokinetic parameters, with mean ratio(pred/obs) for Cmax and AUC0-t of 1.44 and 1.26, respectively, supporting their utility in dose individualization for renally impaired patients [6].

Experimental Methodologies and Modeling Approaches

In Vivo Pharmacokinetic Studies

Traditional in vivo pharmacokinetic studies in humans and animal models have provided foundational data on this compound's absorption, distribution, metabolism, and excretion patterns. In healthy human subjects, this compound demonstrates rapid absorption with time to peak concentration of approximately one hour, and an elimination half-life of about 2 hours [2]. These studies typically employ high-performance liquid chromatography (HPLC) with electrochemical or mass spectrometric detection to quantify this compound and its metabolites in biological fluids, allowing for comprehensive pharmacokinetic profiling.

Animal models, particularly piglets, have been validated as useful surrogates for studying this compound pharmacokinetics and pharmacodynamics. Research in healthy anesthetized piglets has demonstrated pharmacokinetic parameters within the range reported for humans, with total body clearance of 1.42 L/h/kg, volume of distribution of 0.64 L/kg, and half-life of 0.44 hours [7]. These models have enabled the development of parametric pharmacokinetic-pharmacodynamic (PK-PD) models using two-compartment pharmacokinetics linked to linear pharmacodynamic responses, establishing relationships between plasma this compound concentration and hemodynamic effects such as reductions in aortic pressure [7].

Physiologically Based Pharmacokinetic (PBPK) Modeling

PBPK modeling represents a more recent and sophisticated approach to predicting this compound pharmacokinetics across different populations and disease states. Using platforms such as the SIMCYP simulator, researchers have developed and validated PBPK models that incorporate disease-specific pathophysiological changes occurring in chronic kidney disease (CKD) and chronic heart failure (CHF) [6] [3]. These models employ a systematic model-building strategy, beginning with predictions after intravenous administration to establish distribution and elimination parameters before progressing to oral absorption modeling.

The PBPK modeling approach has been successfully extrapolated from adults to pediatric populations by accounting for age-related physiological changes, including variations in tissue composition, organ sizes, blood flow rates, renal function, and protein binding [6]. For disease state modeling, CKD populations incorporate adjustments to glomerular filtration rate (GFR), gastric emptying time, hematocrit, and plasma protein binding, along with scaling factors for non-renal clearance (20% reduction in mild kidney disease, 55% in moderate, and 35% in severe) [3]. These sophisticated models demonstrate close agreement with observed clinical data, enabling prediction of this compound pharmacokinetics across varying degrees of renal impairment without extensive clinical trials in each specific population.

pbpk_workflow cluster_disease_params Disease Model Parameters Literature Data\nCollection Literature Data Collection IV Administration\nModeling IV Administration Modeling Literature Data\nCollection->IV Administration\nModeling Establishes distribution & elimination parameters Oral Administration\nModeling Oral Administration Modeling IV Administration\nModeling->Oral Administration\nModeling Adds absorption parameters Healthy Population\nEvaluation Healthy Population Evaluation Oral Administration\nModeling->Healthy Population\nEvaluation Model validation in healthy adults Disease Model\nDevelopment Disease Model Development Healthy Population\nEvaluation->Disease Model\nDevelopment Incorporate disease-specific pathophysiology Pediatric Model\nExtrapolation Pediatric Model Extrapolation Disease Model\nDevelopment->Pediatric Model\nExtrapolation Account for age-related physiological changes Dose Recommendation Dose Recommendation Pediatric Model\nExtrapolation->Dose Recommendation Individualized dosing based on population GFR Reduction GFR Reduction Protein Binding\nChanges Protein Binding Changes Hepatic Scaling\nFactors Hepatic Scaling Factors Volume of Distribution\nAdjustment Volume of Distribution Adjustment

Figure 2: PBPK Model Development Workflow - This diagram outlines the systematic approach to developing physiologically based pharmacokinetic models for this compound, progressing from basic IV modeling to complex population-specific predictions.

Regulatory and Clinical Implications

The pharmacokinetic profile of this compound has significant implications for its dosing recommendations across different patient populations and clinical conditions. For adult hypertension, the initial dosage typically starts at 25 mg twice or three times daily, with potential titration up to a maximum daily dose of 450 mg divided into multiple administrations [2]. The multiple daily dosing requirement, necessitated by this compound's short half-life, presents challenges for medication adherence compared to once-daily antihypertensive agents, though this may be offset by this compound's generally favorable side effect profile in appropriately selected patients.

In special populations, particularly those with renal impairment, significant dose adjustments are necessary due to altered pharmacokinetics. The clearance of this compound correlates with creatinine clearance, requiring reduced initial doses and more gradual titration in renally impaired patients [2] [3]. For pediatric patients with renal impairment, PBPK modeling approaches have been developed to suggest appropriate dosing based on the degree of renal dysfunction and patient age, though therapeutic drug monitoring remains essential when available [6].

The interindividual variability in this compound pharmacokinetics supports the use of therapeutic drug monitoring in certain clinical scenarios, particularly when optimizing therapy in patients with fluctuating renal function or suspected non-adherence. Additionally, the impact of food on this compound absorption necessitates consistent timing of administration relative to meals to maintain stable plasma concentrations. From a drug development perspective, this compound's pharmacokinetic profile has informed the design of subsequent ACE inhibitors, with many newer agents specifically engineered to have longer half-lives for once-daily dosing and reduced food effects for more predictable absorption.

Conclusion

This compound exhibits a distinctive pharmacokinetic profile characterized by rapid oral absorption that is significantly impaired by food, limited distribution primarily within the extracellular fluid compartment, extensive metabolism through unique reversible disulfide bond formation, and predominantly renal elimination resulting in a short half-life that necessitates multiple daily dosing. The drug's pharmacokinetics are significantly altered in renal impairment, requiring careful dose individualization based on renal function.

Advanced modeling approaches, particularly physiologically based pharmacokinetic (PBPK) modeling, have enabled robust prediction of this compound exposure across diverse populations, including pediatric patients and those with chronic kidney disease. These models incorporate disease-specific pathophysiological changes and have demonstrated close agreement with observed clinical data, supporting their utility in dose optimization without requiring extensive clinical trials in each specific subpopulation.

References

captopril tissue binding affinity and pharmacological differences

Author: Smolecule Technical Support Team. Date: February 2026

Captopril's Binding Targets & Mechanism of Action

This compound is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE) [1]. Its primary mechanism involves blocking the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, while also preventing the degradation of the vasodilator bradykinin [1]. Beyond this well-known enzymatic blockade, recent research indicates that the binding of this compound to ACE can also trigger intracellular signaling pathways, a role described as ACE acting as a "transducer signal molecule" [2].

The table below summarizes the key protein targets of this compound and their pharmacological consequences:

Protein Target Interaction Pharmacological Outcome
Angiotensin-Converting Enzyme (ACE) [1] Competitive inhibition Reduced Angiotensin II production; decreased aldosterone & vasopressin secretion; reduced vasoconstriction [1].
B1 Bradykinin Receptor [1] Activation (indirect) Increased bradykinin levels, leading to vasodilation and potentially contributing to cough as a side effect [1].
72 kDa type IV Collagenase, Matrix Metalloproteinase-9, Leukotriene A-4 Hydrolase [1] Inhibition The clinical significance of these interactions in this compound's antihypertensive effect is not fully defined [1].

This compound-Triggered Signaling Pathways

The binding of this compound to ACE activates specific signaling pathways. Experiments in CHO cells stably expressing ACE (CHO-ACE) and primary mesangial cells from spontaneously hypertensive rats (SHR) showed that this compound stimulation leads to phosphorylation of JNK and ERK1/2 [2]. This ERK1/2 activation was more pronounced in cells from hypertensive models, suggesting a differential regulatory role in hypertension [2].

The following diagram illustrates this signal transduction process:

G This compound This compound ACE ACE This compound->ACE Binds to SignalingCascade Signaling Cascade Activation ACE->SignalingCascade ERK_JNK ERK1/2 / JNK Phosphorylation SignalingCascade->ERK_JNK GeneModulation Gene Expression Modulation SignalingCascade->GeneModulation PhysiologicalEffect Beneficial Effects in Hypertension & Pathology ERK_JNK->PhysiologicalEffect GeneModulation->PhysiologicalEffect

Figure 1: Signaling pathways activated by this compound binding to ACE. This signal transduction leads to modulation of gene expression, including a decrease in cyclooxygenase-2, interleukin-1β, and β-arrestin2, and an increase in AP2 gene expression levels [2]. These signaling and genomic effects are thought to contribute to the drug's beneficial therapeutic outcomes beyond simple ACE inhibition [2].

References

captopril metabolic pathway and disulfide metabolites

Author: Smolecule Technical Support Team. Date: February 2026

Captopril Metabolic Pathways: An Overview

This compound's metabolism is characterized by two primary pathways: disulfide bond formation and methylation. The table below summarizes the core concepts, key metabolites, and involved organs for each pathway.

Pathway Feature Disulfide Bond Formation [1] Methylation [2] [3]
Primary Mechanism Thiol-disulfide interchange with endogenous compounds S-methylation via methyltransferase enzymes
Key Metabolites Glutathione-Captopril (GSSQ), Cysteine-Captopril (CySSQ), this compound disulfide (SQ 14551) S-methylthis compound
Major Organs Involved Liver (formation), Kidney (hydrolysis) Liver, Kidney, Intestine
Enzyme Catalysis Thioltransferase (in liver); γ-glutamyltranspeptidase (in kidney) Microsomal methyltransferase
Reaction Type Non-enzymatic and enzymatic Enzymatic

Quantitative Metabolic and Analytical Data

The following tables provide quantitative data on the methylation rates across human tissues and summarize key analytical methods for determining this compound and its metabolites.

Table 1: Methylation of this compound in Human Tissues This data is compiled from microsomal fraction studies. Vmax indicates the maximum rate of metabolism, while Km represents the substrate concentration at half of Vmax [2] [3].

Tissue Methyltransferase Activity (pmol/min/mg, Mean ± SD) Vmax (pmol/min/mg, Mean ± SD) Km (mM, Mean ± SD)
Liver 477 ± 204 [2] 697 ± 219 [2] 5.2 ± 2.3 [2]
Kidney (Cortex) ~3x lower than liver [2] 456 ± 120 [2] 4.3 ± 1.7 [2]
Intestine ~8x lower than liver [2] 101 ± 28 [2] 5.3 ± 2.0 [2]

Table 2: Key Analytical Methods for this compound and Metabolites These methods enable researchers to quantify total this compound, including the parent drug and its disulfide metabolites [4] [5].

Method Key Steps Purpose Sensitivity

| Spectrofluorometry [4] | 1. Reduction of disulfides with tri--n-butylphosphine 2. Purification on XAD-2 column 3. Derivatization with fluorescent reagent 4. Extraction and measurement (Ex/Em: 380/440 nm) | Determine this compound + this compound disulfide metabolites in plasma | Not Specified | | GC-MS with SIM [5] | 1. Reduction of disulfides with tri--n-butylphosphine 2. Derivatization with N-ethylmaleimide 3. Purification on XAD-2 resin 4. Methylation and analysis by GC-MS | Determine total this compound in human plasma | 20 ng/mL |

Detailed Experimental Protocols

For reproducibility in a research setting, here are the detailed methodologies for key experiments on this compound metabolism.

Protocol 1: In Vitro Study of Disulfide Metabolite Formation in Liver This protocol is adapted from the 1981 study that elucidated the initial metabolic steps [1].

  • Tissue Preparation: Prepare 9000 x g supernatants from fresh rat liver homogenates.
  • Incubation: Incubate SQ 14225-14C (this compound-14C) with the liver supernatant in a suitable buffer (e.g., phosphate buffer, pH 7.4) at 37°C.
  • Experimental Conditions:
    • To demonstrate enzymatic involvement, include a control with heat-inactivated (e.g., 100°C for 10 minutes) liver supernatant.
    • To probe mechanism, add 2 mM oxidized glutathione (GSSG) or other disulfides (L-cystine, SQ 14551) to separate reaction mixtures.
  • Metabolite Analysis: Identify and quantify metabolites like GSSQ and SQ 14551 using methods like high-performance liquid chromatography (HPLC) or TLC.

Protocol 2: Assay of this compound Methyltransferase in Human Microsomes This protocol is based on studies from 1991 and 1996 that quantified enzymatic activity across human tissues [2] [3].

  • Enzyme Source: Use microsomal fractions isolated from human liver, kidney cortex, or intestinal mucosa.
  • Reaction Mixture: Incubate microsomes with this compound (at varying concentrations for kinetics, e.g., 1-10 mM) and S-adenosyl-L-methionine (SAM) as the methyl donor in a buffered solution.
  • Kinetic Analysis: Determine the Michaelis-Menten constants (Km and Vmax) by varying the concentration of this compound substrate while keeping the SAM concentration constant.
  • Activity Measurement: Quantify the formation of S-methylthis compound using a sensitive assay like LC-MS or a radio-labeled method if SAM is labeled.

Visualization of Metabolic Pathways and Analytical Workflow

The following diagrams, generated using the DOT language, illustrate the core metabolic pathway of this compound and a generalized analytical workflow.

G This compound This compound GSSQ Glutathione-Captopril Mixed Disulfide (GSSQ) This compound->GSSQ  Liver Thioltransferase S_Methylthis compound S-Methylthis compound This compound->S_Methylthis compound  Methyltransferase GSSG Oxidized Glutathione (GSSG) GSSG->GSSQ  + CySSQ Cysteine-Captopril Mixed Disulfide (CySSQ) GSSQ->CySSQ  Kidney γ-glutamyltranspeptidase Urine Urine CySSQ->Urine  Excretion

Diagram 1: this compound's primary metabolic pathways, showing disulfide formation and methylation.

G PlasmaSample Plasma Sample (Contains this compound & Disulfides) Reduction Reduction with Tri-n-butylphosphine PlasmaSample->Reduction Derivatization Derivatization Reduction->Derivatization Purification Purification (XAD-2, C18) Derivatization->Purification Analysis Analysis (GC-MS, Spectrofluorometry) Purification->Analysis Result Quantitative Result Analysis->Result

Diagram 2: General analytical workflow for determining total this compound in plasma.

Research Implications and Variability

This compound's dynamic equilibrium with its disulfide metabolites acts as a reservoir, potentially prolonging its pharmacological action, especially in conditions like renal failure [6]. Furthermore, the significant interindividual variability in methylation rates is a critical consideration. One study found hepatic methylation rates varied over one order of magnitude, with a significantly higher mean rate in women (199 ± 97 pmol/min/mg) than in men (126 ± 88 pmol/min/mg) [3]. In the kidney, the population may be divided into two subgroups based on methylation activity, which could contribute to variability in intracellular drug concentration and, consequently, therapeutic efficacy [3].

References

Comprehensive Application Notes and Protocols: Captopril Challenge Test for Primary Aldosteronism Diagnosis

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Physiological Basis

The captopril challenge test (CCT) serves as a key confirmatory diagnostic tool for primary aldosteronism (PA), the most common cause of endocrine hypertension affecting approximately 5-10% of all hypertensive patients and up to 20-30% of those with treatment-resistant hypertension [1] [2]. PA is characterized by autonomous aldosterone production independent of the normal renin-angiotensin-aldosterone system (RAAS) feedback mechanisms, leading to excessive mineralocorticoid receptor activation and associated cardiovascular and renal complications [1]. The CCT leverages the physiological principle that in healthy individuals and those with primary hypertension, angiotensin-converting enzyme (ACE) inhibition by this compound decreases angiotensin II formation, thereby reducing aldosterone production and stimulating renin release through feedback mechanisms [1].

In contrast, patients with PA exhibit autonomous aldosterone secretion that remains unsuppressed following this compound administration due to renin-independent aldosterone production, enabling differentiation between PA and essential hypertension [1]. This physiological foundation makes CCT particularly valuable in clinical practice due to its excellent safety profile, outpatient applicability, and feasibility in patients with conditions where other confirmatory tests are contraindicated, such as those with severe/uncontrolled hypertension, congestive heart failure, or renal insufficiency [1]. Unlike the saline infusion test or fludrocortisone suppression test, CCT does not cause volume expansion or exacerbate hypertension, making it the safest confirmatory option for fragile patients with significant comorbidities [1].

Test Protocol and Standardized Methodology

Pre-Test Preparation and Patient Considerations

Proper patient preparation is essential for obtaining valid CCT results and requires careful attention to medication management, testing conditions, and potential confounding factors:

  • Medication Washout: Discontinue interfering medications well before testing: mineralocorticoid receptor antagonists and potassium-wasting diuretics for at least 4 weeks; other antihypertensive agents that significantly affect RAAS (β-blockers, ACE inhibitors, angiotensin receptor blockers, dihydropyridine calcium channel blockers) for at least 2 weeks [3] [4]. For patients with severe hypertension requiring ongoing treatment, use permitted agents such as α-blockers, non-dihydropyridine calcium channel blockers, and vasodilators like hydralazine that have minimal impact on aldosterone and renin measurements [4].

  • Potassium Management: Correct hypokalemia prior to testing with oral or intravenous potassium supplementation to maintain serum potassium levels >3.0 mmol/L, as hypokalemia can falsely suppress aldosterone secretion and lead to false-negative results [3].

  • Dietary Considerations: Maintain normal sodium intake without restriction prior to testing, as the CCT has demonstrated no significant correlation between dietary salt intake and test performance [3]. However, patients should avoid licorice-containing products and excessive caffeine on test day.

  • Testing Conditions: Conduct tests in the morning (typically between 0800-0900) after an overnight fast, with patients remaining upright (sitting, standing, or walking) for at least 1-2 hours before baseline blood sampling to stimulate endogenous renin-angiotensin system activity [3] [4]. Patients should remain seated during the entire testing procedure.

Step-by-Step Testing Procedure

The standardized CCT protocol follows a specific sequence with precise timing for optimal results:

  • Baseline Sampling: After the patient has been upright for 1-2 hours, obtain baseline blood samples for plasma aldosterone concentration (PAC) and plasma renin activity (PRA) or direct renin concentration (DRC) measurement between 0800-0900 after the patient has been seated for 5-15 minutes [3] [4].

  • This compound Administration: Administer 25-50 mg this compound orally with water. The 50mg dose is standard for most patients, while 25mg is recommended for those with systolic blood pressure <120 mmHg to minimize hypotensive risk [4].

  • Post-Dose Monitoring: Keep patients seated throughout the test period to maintain consistent renin stimulation. Monitor blood pressure periodically to detect significant hypotension, though this adverse effect is uncommon [1] [5].

  • Post-Challenge Sampling: Draw blood samples for repeat PAC and PRA/DRC measurement at 60, 90, or 120 minutes after this compound administration, depending on institutional protocol. Recent evidence supports 120-minute sampling as most reliable, as 1-hour measurements may not be interchangeable with 2-hour values [4].

Table 1: Standardized CCT Protocol Specifications

Parameter Specifications Variations/Considerations
This compound Dose 25-50 mg orally 25 mg for SBP <120 mmHg; 50 mg standard
Patient Position Upright 1-2h pre-test, seated during test Maintain seated position throughout testing
Sampling Times Baseline, 60/90/120 min post-dose 120-min sampling shows best reliability
Sample Handling EDTA plasma, rapid processing Centrifuge immediately, freeze at -20°C if not assayed promptly
BP Monitoring Pre-dose, 30, 60, 90, 120 min Watch for symptomatic hypotension
Safety Considerations and Contraindications

The CCT demonstrates an excellent safety profile with minimal serious adverse effects. The most common potential issue is transient hypotension, which is typically mild and rarely requires test termination [1] [5]. Unlike saline infusion or fludrocortisone suppression tests, CCT does not pose risks of volume overload, heart failure exacerbation, or severe hypokalemia, making it particularly suitable for elderly patients and those with cardiac or renal impairment [1]. There are no absolute contraindications to CCT, though caution is advised in patients with known this compound allergy, bilateral renal artery stenosis, or severe autonomic dysfunction.

Data Interpretation and Diagnostic Criteria

Established Diagnostic Thresholds

Interpretation of CCT results varies based on the assay methodology employed and regional guidelines, with several diagnostic parameters demonstrating different performance characteristics:

  • Post-CCT ARR: The aldosterone-to-renin ratio measured after this compound challenge represents the most widely validated diagnostic parameter. For conventional RIA methods, the standard cutoff is ARR >20 (ng/dL)/(ng/mL/h) [3] [6]. However, with the newer chemiluminescent enzyme immunoassay (CLEIA), the optimal cutoff decreases significantly to ARR >8.2 (ng/dL)/(ng/mL/h) due to improved assay specificity and lower measured PAC values [6].

  • Post-CCT PAC: The absolute plasma aldosterone concentration after this compound challenge provides an alternative diagnostic criterion. Values >11 ng/dL at 120 minutes post-captopril demonstrate good diagnostic accuracy, though this parameter shows inferior performance compared to ARR [4].

  • PAC Suppression Percentage: Some guidelines propose <30% suppression of PAC from baseline as diagnostic, but this approach has shown poor reliability, particularly in Chinese populations where only 11.7% of primary hypertension patients exhibit this degree of suppression [3].

Table 2: Diagnostic Criteria Comparison Across Methods and Populations

Diagnostic Parameter Cut-off Value Assay Method Population Sensitivity Specificity
Post-CCT ARR >20 (ng/dL)/(ng/mL/h) RIA Chinese [3] 94.0% 99.4%
Post-CCT ARR >8.2 (ng/dL)/(ng/mL/h) CLEIA Japanese [6] 87.4% 98.0%
Post-CCT PAC >11 ng/dL CLEIA/CLIA Chinese [4] 87.2% 78.2%
PAC Suppression <30% RIA Chinese [3] Limited utility Limited utility
Borderline Range and Clinical Implications

The Japanese Endocrine Society guidelines have introduced a unique "borderline range" category (ARR 100-200 pg/mL/IU/mL when using CLEIA/CLIA methods) for CCT interpretation, representing an intermediate group between definitive-positive and negative results [7]. Recent evidence from the Japanese nationwide registry (JPAS-II) demonstrates that this borderline group shows intermediate target organ damage compared to definitive-positive and negative groups, with significantly higher prevalence of chronic kidney disease (odds ratio 2.01) and electrocardiographic abnormalities (odds ratio 1.66) compared to negative groups, though less than definitive-positive cases [7] [8]. This suggests that the borderline range may represent an early or mild form of PA with clinical significance, supporting the concept of PA as a continuum rather than a binary condition [7].

Methodological Considerations in Assay Interpretation

The transition from traditional radioimmunoassay (RIA) to modern chemiluminescent enzyme immunoassay (CLEIA) methods has significant implications for CCT interpretation. CLEIA demonstrates superior correlation with liquid chromatography-mass spectrometry (LC-MS/MS) compared to RIA, with regression coefficients of 0.98-1.07 versus larger deviations for RIA [6]. This improved accuracy results in systematically lower measured PAC values with CLEIA, necessitating adjustment of diagnostic cutoffs [6]. Importantly, nearly 45% of PA patients classified as positive by RIA-based criteria would be reclassified as negative if conventional cutoffs were applied to CLEIA measurements, highlighting the critical importance of assay-specific diagnostic thresholds [6].

Recent Advances and Research Implications

Genetic Insights and Molecular Mechanisms

Recent research has illuminated the genetic underpinnings of autonomous aldosterone production in PA, with somatic mutations identified in approximately 90% of aldosterone-producing adenomas [8]. Key mutations affect ion channels and transporters including KCNJ5 (encoding Kir3.4 potassium channel), CACNA1D (encoding Cav1.3 calcium channel), ATP1A1 (Na+/K+-ATPase), ATP2B3 (plasma membrane Ca2+-ATPase), and CLCN2 (chloride channel) [8]. These mutations lead to adrenal glomerulosa cell depolarization and calcium influx, triggering constitutive aldosterone synthase (CYP11B2) expression and autonomous aldosterone production independent of angiotensin II stimulation [8]. This molecular understanding explains the physiological basis for CCT non-suppressibility in PA and provides potential targets for future diagnostic and therapeutic approaches.

The following diagram illustrates the molecular pathogenesis of primary aldosteronism and the mechanism of this compound action:

G cluster_mutations Somatic Mutations in PA cluster_normal Normal Physiology Mutations Ion Channel Mutations: • KCNJ5 (Kir3.4) • CACNA1D (Cav1.3) • ATP1A1/ATP2B3 • CLCN2 Depolarization Cell Membrane Depolarization Mutations->Depolarization AngII Angiotensin II NormalAldo Regulated Aldosterone Production (Suppressible) AngII->NormalAldo Stimulates ACE Angiotensin- Converting Enzyme ACE->AngII This compound This compound This compound->ACE Inhibits AldoProduction Aldosterone Production CalciumInflux Increased Calcium Influx Depolarization->CalciumInflux CYP11B2 CYP11B2 Expression (Aldosterone Synthase) CalciumInflux->CYP11B2 AutonomousAldo Autonomous Aldosterone Production (Non-Suppressible) CYP11B2->AutonomousAldo

Target Organ Damage and Clinical Correlations

Emerging evidence confirms a dose-dependent relationship between post-captopril ARR values and target organ damage, with higher ARR levels correlating with increased prevalence of chronic kidney disease, electrocardiographic abnormalities, and cardiovascular complications [7]. The continuous relationship between ARR and target organ damage supports the concept of a pathophysiological spectrum of autonomous aldosterone production, with implications for early intervention strategies [7] [8]. Research demonstrates that appropriate PA treatment through adrenalectomy or mineralocorticoid receptor antagonists can mitigate these complications, highlighting the clinical importance of accurate CCT interpretation and timely intervention [8].

Future Directions and Optimization Strategies

Current research focuses on refining diagnostic accuracy through assay-specific cutoffs, standardized protocols, and integration of genetic markers. The development of CYP11B2 immunohistochemistry and specific radiotracers for positron emission tomography may eventually supplement functional testing like CCT for subtype classification [9] [8]. Additionally, investigations into simplified testing protocols examining the potential for single-timepoint sampling or abbreviated procedures aim to enhance clinical utility and accessibility while maintaining diagnostic precision [4]. The emergence of population-specific reference ranges and the validation of standardized protocols across diverse ethnic groups represent important areas for ongoing research to optimize CCT implementation globally.

Conclusion

The this compound challenge test remains a valuable confirmatory tool in the diagnostic algorithm for primary aldosteronism, offering an optimal balance of diagnostic accuracy, safety, and practical feasibility. The evolution in assay methodologies from RIA to CLEIA necessitates appropriate adjustment of diagnostic thresholds, with the CLEIA-based cutoff of ARR >8.2 (ng/dL)/(ng/mL/h) demonstrating optimal performance characteristics. Proper interpretation requires consideration of the clinical context, assay methodology, and emerging evidence regarding the continuous relationship between aldosterone excess and target organ damage. As our understanding of the genetic basis and spectrum of primary aldosteronism advances, the CCT continues to provide essential functional data to guide targeted management strategies for this common but underdiagnosed cause of hypertension.

References

Application Note: TLC-Densitometric Method for Identification and Quantification of Captopril in Pharmaceutical Formulations

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Captopril (CPL), chemically known as ((2S)-1-[(2S)-2-Methyl-3-sulfanylpropanoyl]pyrrolidine-2-carboxylic acid), is an angiotensin-converting enzyme (ACE) inhibitor widely used for the treatment of hypertension and heart failure [1]. A significant challenge in its analysis is the presence of its primary impurity, This compound disulphide (CDS), which is an oxidative degradation product [1]. Monitoring this impurity is crucial for ensuring drug safety and efficacy.

This application note outlines a robust, eco-friendly, and cost-effective Thin-Layer Chromatography (TLC)-densitometric method for the identification and quantification of this compound in the presence of its impurity and other co-formulated drugs, such as hydrochlorothiazide. Developed using an Analytical Quality by Design (AQbD) approach, this method minimizes experimental trials, solvent consumption, and waste production, making it particularly suitable for quality control laboratories in diverse settings [1].

Principle of the Method

The method is based on the separation of analytes on a high-performance TLC (HPTLC) plate using a optimized developing system. The separated components are then quantified in situ using a densitometer. The AQbD framework ensures that the method is systematically developed to be robust and reliable, having identified and optimized Critical Method Parameters (CMPs) to achieve the desired Critical Analytical Attributes (CAAs), such as resolution and retardation factors [1].

Experimental Protocol

Materials and Reagents
  • Stationary Phase: HPTLC silica gel 60 F254 plates (e.g., 10 cm x 10 cm or 10 cm x 20 cm).
  • Pure Standards: this compound (CPL) and this compound Disulphide (CDS).
  • Pharmaceutical Formulation: Capozide tablets (claimed to contain 50 mg CPL and 25 mg hydrochlorothiazide) or similar.
  • Solvents: Ethyl acetate, glacial acetic acid (all of HPLC or analytical grade).
  • Equipment: TLC sample applicator (e.g., Linomat V), a 100 μL syringe, a twin-trough glass chamber for development, a TLC densitometer (e.g., CAMAG TLC Scanner III), and a UV lamp (254 nm).
Preparation of Standard and Sample Solutions
  • Standard this compound Solution (100 μg/mL): Accurately weigh 10 mg of pure CPL and transfer to a 100 mL volumetric flask. Dissolve and make up to volume with a suitable solvent (e.g., ethanol or methanol) to obtain a stock solution. Further dilute as needed.
  • This compound Disulphide (CDS) Solution: Prepare according to the cited oxidative degradation procedure [1] or obtain a certified standard.
  • Sample Solution (from Tablets): Weigh and finely powder twenty tablets. Transfer a portion of the powder, equivalent to about 50 mg of CPL, to a conical flask. Extract with three 30 mL portions of distilled water, filter into a 100 mL volumetric flask, and dilute to volume with the same solvent [2].
Chromatographic Procedure
  • Application: Using a Linomat V applicator, spot the standard and sample solutions as 6 mm bands on the HPTLC plate, 10 mm from the bottom edge. A typical application pattern is shown below.
  • Development: Place the spotted plate in a twin-trough chamber previously saturated for 15-20 minutes with the mobile phase: Ethyl Acetate-Glacial Acetic Acid (6:0.6, v/v). Develop the plate at room temperature until the solvent front has migrated 8 cm from the point of application [1].
  • Drying: After development, remove the plate from the chamber and air-dry completely at room temperature.
  • Detection and Scanning: Examine the plate under a UV lamp at 254 nm for initial observation. Then, scan the plate with a TLC densitometer at 215 nm for quantification.

The following workflow diagram summarizes the key steps of the TLC-densitometric method:

G Start Start Method Prep Prepare Standard and Sample Solutions Start->Prep Spot Spot Solutions on HPTLC Plate (6 mm bands) Prep->Spot Dev Develop in Chamber Mobile Phase: Ethyl Acetate- Glacial Acetic Acid (6:0.6 v/v) Spot->Dev Dry Air-Dry Plate Dev->Dry Scan Scan Plate with Densitometer at 215 nm Dry->Scan Analyze Analyze Peaks and Calculate Quantities Scan->Analyze

Method Validation

The method has been validated as per ICH guidelines [1]. Key validation parameters are summarized in the table below.

Table 1: Validation Parameters for the TLC-Densitometric Method of this compound and its Impurity [1].

Parameter This compound (CPL) This compound Disulphide (CDS)
Linear Range 0.70 – 6.00 µg/band 0.20 – 1.00 µg/band
Correlation Coefficient (r) > 0.999 > 0.999
Limit of Detection (LOD) Specified in the method Specified in the method
Limit of Quantification (LOQ) Specified in the method Specified in the method
Precision (% CV) Within acceptable ICH limits Within acceptable ICH limits
Robustness Established through experimental design Established through experimental design

Results and Data Interpretation

A typical chromatogram will show well-separated bands for CPL and CDS. The identity of the this compound band in the sample solution is confirmed by comparing its Retention Factor (R₍f₎) with that of the standard.

The R₍f₎ value for each compound is calculated as follows: R₍f₎ = (Distance traveled by the compound) / (Distance traveled by the solvent front)

The concentration of this compound in the sample is determined by comparing the peak area of the sample band to the calibration curve generated from the standard bands.

Table 2: Example of System Suitability Parameters [1].

Compound Retention Factor (R₍f₎) Resolution (Rs) Acceptance Criteria
This compound (CPL) To be determined experimentally - -
This compound Disulphide (CDS) To be determined experimentally Rs > 1.5 between CPL and CDS Baseline separation

Green Profile and Whiteness Assessment

The method was evaluated using multiple green metric tools (NEMI, GAPI, Analytical Eco-Scale, and AGREE), confirming it to be an eco-friendly alternative to traditional HPLC methods. It consumes less solvent and produces less waste. An integrated whiteness assessment (RGB 12) also demonstrated that the method is well-balanced in terms of analytical performance, practicality, and environmental impact [1].

Advantages of the Method

  • Cost-Effective: Lower operational costs compared to HPLC.
  • High Throughput: Multiple samples can be analyzed simultaneously on a single plate.
  • Eco-Friendly: Minimal organic solvent consumption.
  • Robustness: Developed using AQbD, ensuring reliability.
  • Selective: Effectively separates this compound from its degradation product and hydrochlorothiazide.

Troubleshooting

  • Tailing Spots: Ensure the mobile phase chamber is properly saturated. Check the activity of the TLC plate.
  • Poor Resolution: Optimize the proportion of glacial acetic acid in the mobile phase. Ensure the solvent front is consistent.
  • Weak Signal: Check the application volume and the concentration of the sample solution.

Conclusion

The described TLC-densitometric method provides a simple, accurate, precise, and green methodology for the routine identification and quantification of this compound in pharmaceutical formulations. Its ability to separate this compound from its main impurity makes it an excellent tool for stability studies and quality control in pharmaceutical analysis.

References

Comprehensive Clinical Application Notes & Protocols: Captopril Dosing in Pediatric Heart Failure Patients

Author: Smolecule Technical Support Team. Date: February 2026

Introduction & Clinical Pharmacology

Captopril, an angiotensin-converting enzyme (ACE) inhibitor, represents a cornerstone in the management of pediatric heart failure despite limited robust pediatric-specific efficacy data. Its use in children is primarily extrapolated from adult studies and supported by accumulated clinical experience in pediatric cardiology. The pharmacological rationale for this compound in pediatric heart failure centers on its inhibition of the renin-angiotensin-aldosterone system (RAAS), which plays a critical role in the pathophysiology of heart failure across all age groups. By blocking the conversion of angiotensin I to angiotensin II, this compound produces balanced vasodilation, reducing both preload and afterload on the compromised pediatric heart, thereby improving cardiac output and mitigating progressive ventricular remodeling.

The pharmacokinetic profile of this compound in pediatric patients differs notably from adults, necessitating distinct dosing strategies. In infants with congestive heart failure, this compound demonstrates an elimination half-life of approximately 3.3 hours, which is significantly longer than the 2-hour half-life typically observed in adults [1]. Oral bioavailability reaches approximately 75%, though absorption is reduced by 25-30% when taken with food, necessitating administration on an empty stomach [2]. Peak plasma concentrations occur within 1-1.6 hours after administration, with hemodynamic effects manifesting shortly thereafter. Most elimination occurs renally, with 40-50% excreted as unchanged this compound and the remainder as disulfide metabolite conjugates [2] [3].

Table 1: Fundamental Pharmacological Properties of this compound in Pediatric Patients

Parameter Characteristics in Pediatric Patients Clinical Implications
Mechanism of Action Competitive inhibition of angiotensin-converting enzyme (ACE); reduces angiotensin II and aldosterone while increasing bradykinin Decreases systemic vascular resistance and pulmonary capillary wedge pressure; increases cardiac output
Bioavailability ~75% (reduced by 25-30% with food) Requires administration on empty stomach (1 hour before meals)
Time to Peak Concentration 1-1.6 hours post-dose Hemodynamic effects occur rapidly; initial monitoring critical
Elimination Half-life 3.3±3.3 hours in infants with CHF (longer than in adults) Supports 3-times-daily dosing regimen in most pediatric patients
Elimination Pathway Primarily renal (40-50% as unchanged drug) Requires dosage adjustment in renal impairment; monitoring in young infants with immature renal function

Dosing Protocols by Age Group

Age-Stratified Dosing Guidelines

Pediatric dosing of this compound requires careful age-based stratification due to developmental differences in drug metabolism, distribution, and end-organ sensitivity. Starting doses are intentionally conservative to minimize the risk of first-dose hypotension, a potentially dangerous adverse effect in compromised patients. All initial dosing should be conducted under specialist supervision in a controlled hospital setting where continuous hemodynamic monitoring is available [2] [4]. The following protocol outlines evidence-based dosing recommendations across the pediatric continuum.

Table 2: this compound Dosing Protocol for Pediatric Heart Failure by Age Group

Age Group Test Dose Initial Therapeutic Dose Target Maintenance Dose Maximum Daily Dose Dosing Frequency
Preterm Infants (<37 weeks PMA) 10 µg/kg 10 µg/kg three times daily Increase progressively as tolerated 100 µg/kg three times daily Three times daily
Term Infants (0-11 months) 10-50 µg/kg 10-50 µg/kg three times daily Increase as needed 2 mg/kg/day Three times daily or twice daily
Older Infants & Children (1-11 years) 100 µg/kg (max 6.25 mg) 100-300 µg/kg twice or three times daily Increase gradually based on response 4-6 mg/kg/day in divided doses Two or three times daily
Adolescents (12-17 years) 100 µg/kg or 6.25 mg 12.5-25 mg twice or three times daily Titrate upward over 1-2 weeks 150-450 mg/day Two or three times daily
Administration Protocol
  • Test Dose Administration: All patients should receive a supervised test dose before initiating maintenance therapy. Blood pressure must be monitored every 15 minutes for at least 2 hours after the first dose [2]. Ongoing doses should only be administered if the test dose is well-tolerated without significant hypotension.

  • Dose Titration Strategy: Following the test dose, the initial therapeutic dose should be maintained for at least 2-3 days before upward titration. Dose increases should be implemented in increments of 10-25% of the current dose, with careful assessment of clinical response and adverse effects after each adjustment [2] [4]. The titration process should continue until reaching the target maintenance dose, clinical improvement plateaus, or adverse effects necessitate maintaining the current dose.

  • Administration Instructions: this compound must be administered at least one hour before meals due to significant food-related reduction in bioavailability [3]. Tablets may be crushed and mixed with a small amount of soft food (yogurt, mashed potato) for children unable to swallow whole tablets, provided the mixture is consumed immediately without chewing [4].

Safety Monitoring & Adverse Effect Management

Baseline and Monitoring Protocol

Baseline assessments must be completed before initiating this compound therapy, including comprehensive metabolic panel (serum sodium, potassium, creatinine, BUN), complete blood count with differential, urinalysis for protein, and baseline blood pressure measurements in both supine and standing positions [5] [3]. Echocardiographic assessment of ventricular function and dimensions provides objective baseline cardiac status for evaluating treatment response.

Monitoring during therapy should include:

  • Blood pressure surveillance: Frequent checks after initial doses (every 15 minutes × 4, then every 30 minutes × 2, then hourly × 4), with particular attention to hypotensive episodes during dose escalation [4]
  • Renal function monitoring: Serum creatinine and BUN within 1-2 weeks after initiation and after each dose increase, then monthly during stable maintenance therapy [3]
  • Electrolyte surveillance: Serum potassium levels weekly for the first month, then monthly, with particular attention to trends toward hyperkalemia [5]
  • Hematological monitoring: CBC with differential at baseline and 2-week intervals for the first 3 months, then periodically to detect neutropenia [3]
Adverse Effect Management

This compound therapy carries several important safety considerations requiring proactive management:

  • Hypotension: Most common after initial doses; ensure adequate hydration before initiation; reduce diuretic dose temporarily if needed; have normal saline solution available for volume expansion if severe hypotension occurs [5] [6]
  • Cough: Dry, persistent cough occurs in 5-10% of patients due to increased bradykinin levels; typically resolves after discontinuation; consider alternative ACE inhibitors or angiotensin receptor blockers if troublesome [5]
  • Hyperkalemia: More common in patients with renal impairment or those receiving potassium-sparing diuretics or potassium supplements; monitor closely and adjust concomitant medications as needed [5] [3]
  • Renal impairment: May occur particularly in patients with bilateral renal artery stenosis; requires dose reduction or discontinuation if significant elevation in creatinine occurs [7] [3]
  • Angioedema: Rare but potentially serious; requires immediate drug discontinuation and emergency management; more common in African-American patients [6] [3]

Research Gaps & Protocol Limitations

The current evidence base for this compound use in pediatric heart failure contains significant knowledge gaps that limit protocol optimization. Unlike adult heart failure guidelines, which are supported by numerous large-scale randomized controlled trials, pediatric recommendations rely heavily on extrapolated adult data, small observational studies, and clinician experience [8]. Two published large randomized controlled trials in pediatric patients failed to demonstrate clear benefit, though study design limitations may have contributed to these neutral findings [8].

Critical research needs include:

  • Age-specific pharmacokinetic/pharmacodynamic studies: Particularly in neonates and infants with developmental immaturity of drug metabolism pathways [1]
  • Optimal dosing validation: Current weight-based protocols require validation in prospective trials across different pediatric age strata and heart failure etiologies [8]
  • Long-term outcome data: Limited information exists regarding the effects of this compound on growth, development, and long-term ventricular function in pediatric patients [9]
  • Biomarker-guided therapy: The utility of natriuretic peptide monitoring to guide dose titration remains unexplored in pediatric populations [8]

The European survey of pediatric cardiologists revealed significant practice variation in this compound dosing, monitoring, and combination therapy approaches, highlighting the need for standardized, evidence-based protocols [8]. Nearly 26% of physicians avoid ACE inhibitors altogether in newborns due to safety concerns, despite the potential benefits in this vulnerable population [8].

Visual Appendix

This compound Mechanism and Pharmacologic Action

G AngiotensinI Angiotensin I ACE Angiotensin- Converting Enzyme (ACE) AngiotensinI->ACE Conversion AngiotensinII Angiotensin II Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Release AngiotensinII->Aldosterone ACE->AngiotensinII Bradykinin Bradykinin ACE->Bradykinin Degradation InactiveMetabolites Inactive Metabolites Bradykinin->InactiveMetabolites SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention Vasodilation Vasodilation This compound This compound This compound->ACE Inhibits

Figure 1: this compound Mechanism of Action in Heart Failure. This compound inhibits angiotensin-converting enzyme (ACE), preventing conversion of angiotensin I to angiotensin II and reducing bradykinin degradation. The resulting reduction in vasoconstriction, aldosterone release, and sodium retention, combined with increased vasodilation, produces beneficial hemodynamic effects in heart failure.

Pediatric Heart Failure Dosing Protocol Workflow

G Start Patient with Heart Failure Assessment AgeStratification Age Group Stratification Start->AgeStratification Preterm Preterm Infant Test Dose: 10 µg/kg AgeStratification->Preterm Term Term Infant (0-11 mo) Test Dose: 10-50 µg/kg AgeStratification->Term Child Child (1-11 yrs) Test Dose: 100 µg/kg AgeStratification->Child Adolescent Adolescent (12-17 yrs) Test Dose: 100 µg/kg or 6.25 mg AgeStratification->Adolescent BP_Monitoring BP Monitoring Every 15 min × 2 hours Preterm->BP_Monitoring Term->BP_Monitoring Child->BP_Monitoring Adolescent->BP_Monitoring ToleranceCheck Test Dose Tolerated? BP_Monitoring->ToleranceCheck ToleranceCheck->Start No InitiateTherapy Initiate Maintenance Dosing Per Age Protocol ToleranceCheck->InitiateTherapy Yes Titrate Gradual Dose Titration 10-25% increments every 2-3 days InitiateTherapy->Titrate Maintenance Maintenance Therapy with Periodic Monitoring Titrate->Maintenance

Figure 2: Pediatric Heart Failure Dosing Protocol Workflow. This algorithm outlines the systematic approach to initiating and titrating this compound therapy in pediatric patients with heart failure, emphasizing age stratification, test dosing, and careful monitoring throughout the treatment course.

Conclusion

This compound remains a fundamental therapeutic agent in the management of pediatric heart failure despite the limitations in the current evidence base. Successful implementation requires meticulous age-specific dosing, careful hemodynamic monitoring, and awareness of potential adverse effects. The protocols outlined herein synthesize available evidence from pediatric pharmacology studies and clinical experience to provide a structured approach to this compound use in this vulnerable population. Future research should focus on validating these protocols in prospective trials and addressing critical knowledge gaps regarding long-term outcomes and biomarker-guided therapy optimization.

References

captopril test interpretation criteria Chinese population

Author: Smolecule Technical Support Team. Date: February 2026

Key Diagnostic Criteria for CCT Interpretation

The table below synthesizes the latest evidence-based diagnostic cut-offs for the CCT in the Chinese population.

Diagnostic Indicator Recommended Cut-off Value Population / Context Key Evidence
PAC post-CCT 11 ng/dL General Chinese PA population [1] Superior diagnostic accuracy (AUC 0.89-0.90) [1].
11.5 ng/dL Chinese patients aged <50 years [2] Age-adjusted cut-off for higher diagnostic precision [2].
10.7 ng/dL General Chinese PA population (alternative finding) [2] High diagnostic value (AUC 0.831) [2].
ARR post-CCT 8.2 ng/dL per ng/mL/h When using novel Chemiluminescent Enzyme Immunoassay (CLEIA) [3] Aligns with conventional RIA diagnosis (ARR >20) but adjusted for CLEIA [3].
20 ng/dL per ng/mL/h When using conventional Radioimmunoassay (RIA) [3] Conventional criteria; requires assay-specific adjustment [3].
Suppression of PAC post-CCT 30% Per guideline criteria [2] Not recommended as a primary criterion; low diagnostic value (AUC 0.679) [4].
18.2% Chinese patients aged ≥50 years [2] Age-specific finding; requires further validation [2].

Detailed Experimental Protocols

Adhering to a standardized protocol is critical for obtaining reliable and reproducible CCT results.

Patient Preparation
  • Medication Washout: Discontinue interfering antihypertensive agents for specific durations before testing [2]:
    • ≥2 weeks: Angiotensin-converting enzyme inhibitors (ACEIs), Angiotensin Receptor Blockers (ARBs), Beta-blockers, Dihydropyridine Calcium Channel Blockers.
    • ≥4 weeks: Diuretics.
    • ≥6 weeks: Mineralocorticoid Receptor Antagonists (e.g., spironolactone, eplerenone).
  • Blood Pressure Management: During the washout period, control blood pressure using non-interfering medications such as alpha-blockers (e.g., doxazosin) or non-dihydropyridine calcium channel blockers (e.g., verapamil) [2].
  • Sodium Intake: Patients should maintain their usual dietary sodium intake; sodium restriction is not required [2].
  • Posture and Timing: The test should be performed in the morning after the patient has been in a sitting or supine position for at least 30 minutes [3] [2].
CCT Execution and Sample Collection
  • Baseline Sample: Draw blood to measure baseline Plasma Aldosterone Concentration (PAC) and Plasma Renin Activity (PRA) or Direct Renin Concentration (DRC).
  • Captopril Administration: Administer 50 mg of this compound orally [3] [2].
  • Post-Dose Samples: The patient must remain seated (or supine) for the duration of the test.
    • Collect blood samples 90 minutes [3] or 2 hours [2] after this compound administration.
    • Measure PAC and PRA/DRC in the post-dose samples.

Diagnostic Interpretation Workflow

The following diagram illustrates the logical pathway for interpreting CCT results based on the latest research recommendations.

Start Start CCT Interpretation CheckPAC Check Post-CCT PAC Start->CheckPAC AgeFactor Patient Age < 50? CheckPAC->AgeFactor CheckARR Check Post-CCT ARR CheckAssay Check Assay Method CheckARR->CheckAssay RIA_Cutoff Use ARR > 20 (RIA-based cutoff) CheckAssay->RIA_Cutoff Radioimmunoassay (RIA) CLEIA_Cutoff Use ARR > 8.2 (CLEIA-based cutoff) CheckAssay->CLEIA_Cutoff Chemiluminescent Immunoassay (CLEIA) PAC_General Use PAC > 11 ng/dL AgeFactor->PAC_General No PAC_Under50 Use PAC > 11.5 ng/dL AgeFactor->PAC_Under50 Yes PASuppress Avoid PAC suppression % as primary criterion RIA_Cutoff->PASuppress CLEIA_Cutoff->PASuppress PAC_General->CheckARR PAC_Under50->CheckARR ResultPA Result consistent with PA PASuppress->ResultPA ResultEH Result consistent with EH PASuppress->ResultEH

Key Considerations for Researchers

  • Assay Method is Critical: The method used to measure plasma aldosterone significantly impacts the results. Chemiluminescent Enzyme Immunoassay (CLEIA) demonstrates high correlation with the gold-standard LC-MS/MS and provides more accurate measurements than traditional Radioimmunoassay (RIA) [3]. Using RIA-based cut-offs for CLEIA-measured samples can lead to a high rate of false negatives [3].
  • Combined Index Evaluation: While post-CCT PAC is a strong single indicator, combining it with post-CCT ARR in a logistic regression model can provide even higher diagnostic accuracy (AUC up to 0.937) [4].
  • Subtype Performance: The diagnostic efficacy of post-CCT PAC may be better for identifying unilateral PA (UPA) compared to bilateral PA (BPA) [4].

I hope these detailed application notes and protocols assist in your research and drug development work. Should you require further clarification on specific methodological details, please feel free to ask.

References

Comprehensive Application Notes and Protocols for Captopril in Diabetic Nephropathy: Molecular Mechanisms, Dosing Strategies, and Experimental Approaches

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Diabetic Nephropathy and Captopril Pharmacology

Diabetic nephropathy represents one of the most devastating microvascular complications of both type 1 and type 2 diabetes mellitus, characterized by persistent albuminuria, progressive decline in glomerular filtration rate (GFR), and elevated blood pressure. It remains the leading cause of end-stage renal disease (ESRD) worldwide, accounting for approximately 40% of all patients requiring dialysis treatment. The pathological manifestations of diabetic nephropathy include glomerular basement membrane thickening, mesangial expansion, and the development of Kimmelstiel-Wilson nodules, ultimately progressing to glomerular sclerosis and tubulointerstitial fibrosis. The key risk factors driving this progression include prolonged duration of diabetes, poor glycemic control, uncontrolled hypertension, obesity, smoking, and hyperlipidemia. [1] [2]

This compound (1-[(2S)-3-mercapto-2-methylpropionyl]-L-proline) was the first orally active angiotensin-converting enzyme (ACE) inhibitor approved for clinical use and has since become a cornerstone therapy for diabetic nephropathy. Its development marked a significant advancement in nephroprotection, offering a targeted approach to modulate the renin-angiotensin-aldosterone system (RAAS) which plays a pivotal role in the progression of renal disease in diabetes. Unlike later ACE inhibitors that require hepatic activation, this compound is active in its parent form and contains a sulfhydryl moiety that may contribute to additional antioxidant effects. The drug has been extensively studied in large-scale clinical trials, establishing its efficacy in slowing the progression of diabetic nephropathy independent of its blood pressure-lowering effects. [1] [3]

Clinical Pharmacology and Mechanism of Action

Molecular Mechanisms of Action

The renoprotective effects of this compound in diabetic nephropathy primarily stem from its inhibition of the renin-angiotensin-aldosterone system (RAAS). This compound competitively inhibits angiotensin-converting enzyme (ACE), which is responsible for converting the inactive decapeptide angiotensin I to the potent vasoconstrictor octapeptide angiotensin II. This inhibition results in decreased plasma angiotensin II levels, leading to vasodilation and reduced secretion of aldosterone from the adrenal cortex. The subsequent reduction in aldosterone diminishes sodium and water reabsorption while promoting potassium retention, resulting in extracellular volume contraction and blood pressure reduction. Beyond these systemic effects, this compound exerts direct renal actions by modulating intraglomerular hemodynamics, reducing glomerular capillary pressure, and decreasing protein ultrafiltration. [1]

Additionally, ACE is identical to kininase II, the enzyme that degrades bradykinin. By inhibiting bradykinin breakdown, this compound increases bradykinin levels, which stimulates the release of nitric oxide and prostacyclin, contributing to vasodilation and potentially to the characteristic dry cough associated with ACE inhibitors. Recent evidence suggests that this compound may also ameliorate renal injury through anti-inflammatory mechanisms by suppressing nuclear factor-κB (NF-κB) activation in the kidney, thereby reducing the expression of inflammatory mediators such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), IL-6, and inducible nitric oxide synthase (iNOS). This multifaceted mechanism of action provides both hemodynamic and direct cellular protection in diabetic nephropathy. [1] [4]

Pharmacokinetic Profile

Table 1: Pharmacokinetic Properties of this compound

Parameter Characteristics Clinical Implications
Absorption Rapidly absorbed from GI tract; bioavailability approximately 60-75%; food reduces bioavailability by 30-40% Should be administered 1 hour before meals for optimal absorption
Peak Plasma Concentration Reached within 60-90 minutes after oral administration Rapid onset of action suitable for hypertension management
Distribution Volume of distribution: 0.8 L/kg; protein binding: 25-30%; crosses blood-brain barrier Wide tissue distribution including renal tissue
Metabolism Undergoes hepatic metabolism to cysteine-captopril disulfide and this compound dimer disulfide Active metabolites contribute to therapeutic effect
Elimination Half-life Approximately 2 hours Requires multiple daily dosing for continuous effect
Elimination Route Primarily renal (40-50% as unchanged drug) Dose adjustment required in renal impairment

[1]

Clinical Application and Dosing Protocols

FDA-Approved Indications and Dosing Guidelines

This compound is approved by the US Food and Drug Administration for the treatment of hypertension, heart failure, left ventricular dysfunction after myocardial infarction, and diabetic nephropathy. For patients with diabetic nephropathy, defined as proteinuria >500 mg/day in type 1 diabetics with retinopathy, this compound has demonstrated significant renoprotective effects in clinical trials. The recommended dosing for diabetic nephropathy starts at 25 mg administered three times daily, which may be gradually increased to a maximum of 150 mg three times daily (450 mg total daily dose) based on tolerability and blood pressure response. For optimal absorption, this compound should be administered one hour before meals as food significantly reduces its bioavailability. [1]

In hypertension management, this compound is initiated at 25 mg twice or three times daily, with dosage titration at 1-2 week intervals until adequate blood pressure control is achieved. The usual dosage range is 25-150 mg administered two or three times daily, not exceeding 450 mg total daily dose. For heart failure management, particularly in patients with vigorously treated diuretics who may be hyponatremic or hypovolemic, a lower initial dose of 6.25-12.5 mg three times daily is recommended, with gradual titration to a target dose of 50 mg three times daily. According to AHA/ACC/HFSA 2022 guidelines, this target dosage represents goal-directed medical therapy for heart failure with reduced ejection fraction. [1]

Modern Treatment Sequencing in Diabetic Nephropathy

Current clinical practice guidelines recommend a sequential approach to pharmaceutical management of diabetic nephropathy. As this compound and other ACE inhibitors have the most extensive evidence base, they typically form the foundational therapy for diabetic nephropathy management. The recommended sequencing is:

  • Initiate ACE inhibitor (this compound) or angiotensin receptor blocker (ARB), titrated to either the label maximum or maximum tolerated dose
  • Add sodium-glucose cotransporter-2 inhibitors (SGLT2is) which demonstrate cardiorenal benefits regardless of glycemic control
  • Consider nonsteroidal mineralocorticoid receptor antagonists (nsMRAs) for additional renoprotection
  • Utilize glucagon-like peptide-1 receptor agonists (GLP1-RAs) for enhanced glycemic control and cardiovascular benefits

This sequential approach is supported by evidence that major studies for SGLT2is, GLP1-RAs, and nsMRAs added these therapies to participants already receiving maximum tolerated doses of ACE inhibitors or ARBs. If albuminuria persists at ≥60 mg/mmol after adding two or more of these medication classes, referral to a nephrologist is recommended for specialized management. [5]

Molecular Mechanisms and Renoprotective Pathways

RAAS Inhibition and Hemodynamic Effects

The primary mechanism through which this compound confers renoprotection in diabetic nephropathy involves inhibition of the renin-angiotensin-aldosterone system (RAAS), particularly its effects on intraglomerular hemodynamics. In diabetic nephropathy, preferential dilation of the afferent glomerular arteriole leads to increased glomerular capillary pressure (glomerular hypertension), which promotes protein leakage and structural damage to the glomerular filtration barrier. By reducing angiotensin II production, this compound predominantly constricts the efferent glomerular arteriole, thereby normalizing glomerular hydraulic pressure and reducing protein ultrafiltration. This hemodynamic effect directly correlates with the observed reduction in proteinuria and slowing of renal function decline in clinical studies. [1] [3]

Anti-Inflammatory Effects and NF-κB Pathway Inhibition

Emerging evidence from preclinical studies demonstrates that this compound exerts significant anti-inflammatory effects in the kidney. In spontaneously hypertensive rats (SHR), this compound treatment suppressed renal inflammation manifested by decreased mRNA and protein expression of inflammatory factors including TNF-α, IL-1β, IL-6, and iNOS. This anti-inflammatory action was associated with inhibition of nuclear factor-κB (NF-κB) activation, a master regulator of inflammatory responses. The NF-κB pathway is activated by various stimuli in diabetic nephropathy, including hyperglycemia, advanced glycation end products, and angiotensin II itself, creating a proinflammatory milieu that promotes leukocyte infiltration and tubular injury. [4]

The following diagram illustrates the key molecular pathways targeted by this compound in diabetic nephropathy:

G Hyperglycemia Hyperglycemia NFkB NFkB Hyperglycemia->NFkB RAAS RAAS Hyperglycemia->RAAS AngiotensinI AngiotensinI AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AngiotensinII->NFkB TGFb TGFb AngiotensinII->TGFb GlomerularPressure GlomerularPressure AngiotensinII->GlomerularPressure Bradykinin Bradykinin InactiveFragments InactiveFragments Bradykinin->InactiveFragments ACE (Kininase II) Vasodilation Vasodilation Bradykinin->Vasodilation Inflammation Inflammation NFkB->Inflammation Fibrosis Fibrosis Inflammation->Fibrosis TGFb->Fibrosis RenalDecline RenalDecline Fibrosis->RenalDecline Proteinuria Proteinuria GlomerularPressure->Proteinuria Proteinuria->RenalDecline RAAS->AngiotensinI This compound This compound This compound->AngiotensinI Inhibits This compound->Bradykinin Preserves

Diagram 1: Molecular pathways targeted by this compound in diabetic nephropathy. This compound inhibits angiotensin-converting enzyme (ACE), reducing angiotensin II formation and preventing bradykinin degradation. This results in improved glomerular hemodynamics, reduced inflammation, and decreased fibrosis, ultimately slowing renal function decline.

Clinical Evidence and Research Data

Key Clinical Trials and Outcomes

The renoprotective efficacy of this compound in diabetic nephropathy was definitively established in the landmark Collaborative Study Group (CSG) trial published in 1993. This randomized, double-blind, placebo-controlled study enrolled 409 patients with type 1 diabetes and diabetic nephropathy (proteinuria ≥500 mg/day and serum creatinine ≤2.5 mg/dL). With a median follow-up of three years, this compound treatment significantly reduced the risk of doubling serum creatinine by 48% compared to placebo (12.1% vs. 21.3%, P=0.007), with more pronounced benefits in patients with worse baseline renal function. The risk reduction was 76% for patients with baseline serum creatinine ≥2.0 mg/dL, 55% for those ≥1.5 mg/dL, and 17% for those ≥1.0 mg/dL. Additionally, this compound reduced the combined endpoint of death, dialysis, or transplantation by 50%, an effect that was independent of the modest blood pressure differences between groups. [3] [6]

Subsequent studies have confirmed these findings across different patient populations. The JAPAN-IDDM study, a randomized controlled trial comparing this compound with imidapril and placebo in Japanese patients with type 1 diabetes, demonstrated that both ACE inhibitors significantly attenuated the increase in urinary albumin excretion (UAE) compared to placebo. Interestingly, the more potent and longer-acting imidapril appeared to provide superior reduction in albuminuria, suggesting that the degree and duration of ACE inhibition may influence the magnitude of renoprotection. These findings established this compound as a foundational therapy for slowing the progression of diabetic nephropathy. [7]

Table 2: Summary of Key Clinical Trials of this compound in Diabetic Nephropathy

Trial Design Population Intervention Primary Outcome Results
Collaborative Study Group (1993) Randomized, double-blind, placebo-controlled 409 type 1 diabetics with proteinuria ≥500 mg/day This compound 25 mg TID vs. placebo Doubling of serum creatinine 48% risk reduction (P=0.007)
JAPAN-IDDM Randomized, double-blind, controlled 80 Japanese type 1 diabetics with micro/macroalbuminuria This compound 37.5 mg/day vs. imidapril 5 mg/day vs. placebo Change in urinary albumin excretion Both ACE inhibitors significantly reduced albuminuria vs. placebo
Radiation Nephropathy Prevention Randomized, controlled 55 patients after hematopoietic stem cell transplantation This compound started at engraftment vs. placebo Glomerular filtration rate at 1 year Trend toward higher GFR in this compound group (92 vs. 80 mL/min, P=0.1)

[3] [8] [7]

Preclinical Evidence and Mechanistic Insights

Animal studies have provided important insights into the molecular mechanisms underlying this compound's renoprotective effects. In spontaneously hypertensive rats (SHR), this compound treatment (34 mg/kg/day for 5-13 weeks) significantly ameliorated hypertension-induced renal damage, as evidenced by reduced levels of urine albumin, total protein, serum creatinine, and blood urea nitrogen. Histopathological examination revealed that this compound reduced Bowman's space enlargement, tubular cell necrosis, vascular congestion, and intratubular casts. At the molecular level, this compound suppressed the increased mRNA and protein expression of inflammatory factors (TNF-α, IL-1β, IL-6, iNOS) and inhibited NF-κB activation in renal tissue. These findings suggest that the anti-inflammatory properties of this compound, mediated through NF-κB pathway inhibition, contribute significantly to its renoprotective effects independent of blood pressure reduction. [4]

Innovative approaches to enhance this compound's therapeutic index have been explored, including kidney-targeted drug delivery systems. One study demonstrated that conjugation of this compound to lysozyme resulted in 6-fold increased accumulation of the drug in renal tissue compared to free this compound. This targeted approach effectively lowered renal ACE activity without affecting systemic blood pressure, suggesting the potential for kidney-specific effects with reduced systemic side effects. Such targeted delivery systems may offer opportunities to enhance the renoprotective efficacy of this compound while minimizing adverse effects in other organs. [9]

Safety Profile and Risk Management

Adverse Effects and Monitoring Requirements

This compound shares the class-specific adverse effects of ACE inhibitors, which require careful monitoring and management. The most common side effects include dry cough (occurring in 5-20% of patients), which results from accumulated bradykinin and may necessitate discontinuation in severe cases. Other important adverse effects include hypotension (particularly after initial dosing in volume-depleted patients), hyperkalemia (due to reduced aldosterone secretion), and renal function impairment (especially in patients with bilateral renal artery stenosis or severe heart failure). Rare but serious adverse effects include angioedema (potentially life-threatening if involving the upper airway) and neutropenia/agranulocytosis (more common in patients with renal impairment or collagen vascular diseases). [1]

Baseline assessment and regular monitoring are essential for safe this compound administration. Prior to initiation, patients should be screened for history of angioedema, bilateral renal artery stenosis, and pregnancy (ACE inhibitors are contraindicated in pregnancy). Baseline serum creatinine, blood urea nitrogen, potassium levels, and complete blood count should be obtained. During dose titration and maintenance therapy, renal function and electrolytes should be monitored regularly, particularly in patients with pre-existing renal impairment or those taking concomitant medications that affect potassium balance. In hypertensive patients, blood pressure should be monitored to ensure adequate control and avoid symptomatic hypotension. [1] [5]

Paradoxical Renal Effects and Nephrotoxicity

While this compound is generally renoprotective in diabetic nephropathy, paradoxical renal damage has been reported in preclinical models under specific conditions. A recent study in C57Bl/6 mice demonstrated that this compound administration (60 mg/kg/day for four weeks) resulted in reduced glomerular filtration rate, renal interstitial fibrosis, and tubular epithelial vacuolar degeneration despite lowering blood pressure. These effects were associated with increased plasma renin levels, enhanced afferent arteriolar angiotensin II responsiveness, and upregulation of transforming growth factor-β (TGF-β) and cyclooxygenase-2 (COX-2) mRNA expression in renal cortex. The authors proposed that ACE inhibition leads to accumulation of renin and "escaped" angiotensin II formation through alternative pathways, potentially enhancing renal microvascular reactivity to angiotensin II and activating inflammatory pathways. These findings highlight the complexity of RAAS modulation and suggest that individual patient factors may influence the renal response to ACE inhibition. [10]

Experimental Protocols and Methodologies

Preclinical Assessment of Renoprotective Effects

Animal models provide valuable platforms for evaluating the efficacy and mechanisms of this compound in diabetic nephropathy. The following protocol outlines a comprehensive approach for assessing this compound's renoprotective effects in spontaneously hypertensive rats (SHR), a model that develops progressive hypertension and renal injury:

  • Animals: 6-week-old male SHR and age-matched normotensive Wistar-Kyoto (WKY) rats as controls
  • Randomization: Animals randomized into this compound-treated (34 mg/kg/day orally) and vehicle-treated groups
  • Treatment duration: 5-13 weeks with regular monitoring of body weight and systolic blood pressure (measured by tail-cuff plethysmography every 2 weeks)
  • Renal function assessment: At study endpoint, place rats in metabolic cages for 24-hour urine collection while fasting with free access to water. Measure urinary albumin (ALB) and total protein (TP) using standardized kits. Collect blood samples from abdominal aorta for serum creatinine (CREA) and blood urea nitrogen (BUN) determination.
  • Histopathological examination: Harvest kidney tissue, fix in 10% neutral-buffered formalin, embed in paraffin, section at 4μm thickness, and stain with hematoxylin/eosin (HE). Examine sections by light microscopy in a blinded manner. Score renal histopathology for Bowman's space enlargement, tubular cell necrosis, exfoliated cells in lumen, vascular congestion, and intratubular casts using a 0-5 scale (0=no changes, 5=>80% changes compared to control).
  • Molecular analyses: Extract total RNA from kidney tissue using Trizol reagent; reverse transcribe to cDNA; perform quantitative real-time PCR for TNF-α, IL-1β, IL-6, iNOS, and GAPDH (housekeeping gene). For protein analysis, homogenize renal tissues, separate proteins by SDS-PAGE, transfer to nitrocellulose membranes, and incubate with primary antibodies against TNF-α, NF-κB p65, phosphorylated NF-κB p65, IκBα, phosphorylated IκBα, phosphorylated IKK, iNOS, IL-1β, IL-6, and GAPDH.

This comprehensive protocol allows simultaneous assessment of hemodynamic, functional, structural, and molecular parameters of this compound's renoprotective effects. [4]

Clinical Trial Methodology for Diabetic Nephropathy

For researchers designing clinical trials of this compound in diabetic nephropathy, the following methodology based on the landmark Collaborative Study Group trial provides a robust framework:

  • Study design: Randomized, double-blind, placebo-controlled trial
  • Population: Patients with type 1 diabetes mellitus, duration ≥7 years, age 18-49 years, diabetic retinopathy, urinary protein excretion ≥500 mg/day, and serum creatinine ≤2.5 mg/dL
  • Exclusion criteria: Pregnancy, dietary nonadherence, leukopenia (WBC <2,500/mm3), heart failure (NYHA class III or IV), hyperkalemia (potassium ≥6 mmol/L)
  • Intervention: this compound 25 mg three times daily or matching placebo
  • Concomitant management: Goal blood pressure <140/90 mm Hg; recommended daily protein intake of 1 g/kg of body weight; diabetes management according to standard care
  • Primary endpoint: Doubling of baseline serum creatinine concentration
  • Secondary endpoints: Death, dialysis, transplantation, rate of decline in creatinine clearance, changes in proteinuria
  • Monitoring: Regular assessment of serum creatinine, creatinine clearance, urinary protein excretion, blood pressure, and adverse events
  • Statistical analysis: Intention-to-treat principle; sample size calculated to detect 50% reduction in risk of doubling serum creatinine with 80% power and two-sided α of 0.05

This trial design successfully demonstrated the renoprotective benefits of this compound independent of its blood pressure-lowering effects and remains a benchmark for clinical trials in diabetic nephropathy. [3] [6]

The following diagram illustrates the experimental workflow for comprehensive assessment of this compound's effects in diabetic nephropathy:

G AnimalModel Animal Model (SHR & WKY rats) Randomization Randomization This compound vs Vehicle AnimalModel->Randomization Treatment Treatment 5-13 weeks Randomization->Treatment BP_Monitoring Blood Pressure Monitoring Treatment->BP_Monitoring RenalFunction Renal Function Urine Albumin, Protein, Serum Creatinine, BUN Treatment->RenalFunction Histology Histopathology HE Staining & Scoring Treatment->Histology Molecular Molecular Analyses qRT-PCR, Western Blot NF-κB, Cytokines Treatment->Molecular Integration Data Integration & Mechanism Elucidation BP_Monitoring->Integration RenalFunction->Integration Histology->Integration Molecular->Integration

Diagram 2: Experimental workflow for comprehensive assessment of this compound's effects in diabetic nephropathy. SHR: spontaneously hypertensive rats; WKY: Wistar-Kyoto rats; HE: hematoxylin/eosin; qRT-PCR: quantitative real-time polymerase chain reaction; NF-κB: nuclear factor-kappa B.

Conclusion and Future Perspectives

This compound remains a foundational therapy in the management of diabetic nephropathy, with robust evidence supporting its efficacy in slowing disease progression through both hemodynamic and direct cellular effects. The drug's ability to inhibit the RAAS system, reduce glomerular hypertension, decrease proteinuria, and suppress inflammatory signaling through NF-κB pathway inhibition provides a multifaceted approach to renoprotection. Current clinical guidelines position ACE inhibitors like this compound as first-line therapy for diabetic nephropathy, particularly in patients with albuminuria, with subsequent addition of SGLT2 inhibitors, nsMRAs, and GLP-1 receptor agonists for comprehensive management. [1] [5]

Future research directions include optimizing kidney-targeted drug delivery systems to enhance this compound's therapeutic index, identifying predictive biomarkers to select patients most likely to benefit from ACE inhibitor therapy, and exploring combination therapies that target multiple pathogenic pathways simultaneously. Additionally, further investigation into the molecular mechanisms underlying the paradoxical renal effects observed in some experimental models may provide insights into personalized approaches to RAAS modulation. As our understanding of diabetic nephropathy pathogenesis evolves, this compound continues to serve as both an important therapeutic agent and a valuable tool for probing the complex pathophysiology of this devastating complication of diabetes. [9] [10]

References

FAQ: Understanding First-Dose Hypotension

Author: Smolecule Technical Support Team. Date: February 2026

What is first-dose hypotension and how common is it? First-dose hypotension is a sharp drop in blood pressure following the initial administration of an ACE inhibitor like captopril. The incidence and key characteristics are summarized below:

Feature Description
Definition A fall in systolic BP >30% or >50 mm Hg after the first this compound dose [1] [2].
Reported Incidence Affects approximately 3.3% to 4.6% of hypertensive patients [2]. In high-risk heart failure patients, it can be more common [3].
Time to Onset The mean time to reach the blood pressure nadir is approximately 50-60 minutes after ingestion [2].
Key Risk Factors High baseline plasma renin activity, secondary hypertension (especially renal artery stenosis), high pre-treatment blood pressure, and advanced age (over 60) [1] [2].

What are the primary physiological mechanisms? The effect is primarily driven by the inhibition of the Renin-Angiotensin-Aldosterone System (RAAS). This process can be visualized in the following pathway diagram.

G cluster_effect Net Physiological Effect This compound This compound ACE ACE This compound->ACE Inhibits AngII AngII ACE->AngII Converts Bradykinin Bradykinin ACE->Bradykinin Degrades Vasoconstriction Vasoconstriction AngII->Vasoconstriction CombinedEffect Rapid & Significant BP Drop AngI AngI AngI->ACE Vasodilation Vasodilation Bradykinin->Vasodilation

This diagram illustrates the core mechanism: this compound inhibits ACE, leading to a dual action of reduced vasoconstriction (via less Angiotensin II) and increased vasodilation (via accumulated bradykinin) [4]. This combination can cause a rapid and significant drop in blood pressure, particularly in patients with a pre-activated RAAS [1] [2].

Which patient populations are at the highest risk? The following table consolidates factors that increase a patient's susceptibility to first-dose hypotension.

Risk Factor Details & Clinical Context
High Renin States [1] [2] Includes patients with renal artery stenosis, hypertensive crisis, or on aggressive diuretic therapy. A high baseline plasma renin activity is the most significant predictor [2].
Pre-existing Conditions [1] [4] Severe hypertension and heart failure (especially with volume depletion or hyponatremia) [3].
Concurrent Medication [4] [5] Intensive diuretic use leading to volume depletion.
Demographics [2] Patients over 60 years of age show a significantly larger fall in blood pressure.

Experimental Troubleshooting Guide

How can I model and investigate this effect preclinically? Here is a standard experimental workflow for modeling first-dose hypotension and investigating mitigating strategies, synthesizing methodologies from multiple studies.

G Start Establish Hypertensive Model A e.g., DOCA-salt rat or Ang-II infusion Start->A B Administer First Dose of this compound A->B C Monitor Acute BP Response (Tail-cuff or telemetry) B->C D Collect Terminal Samples C->D E1 Plasma: Renin, AngII, Electrolytes D->E1 E2 Tissues: Histology for hypertrophy/fibrosis D->E2 E3 Gut Microbiota Analysis (16S rRNA sequencing) D->E3

Detailed Methodology for Key Experiments:

  • Animal Models:

    • DOCA-Salt Hypertensive Rats: Induce hypertension by subcutaneous injection of deoxycorticosterone acetate (DOCA, 20 mg/kg) twice weekly for several weeks, with 1% NaCl and 0.2% KCl in drinking water. Sham-operated rats serve as controls [6].
    • Renin-Angiotensin System Activation: Models involving Angiotensin II infusion or using spontaneously hypertensive rats (SHRs) are also relevant for studying RAAS-dependent effects [7] [8].
  • Drug Administration & Monitoring:

    • Administer a single, low dose of this compound (e.g., 50 mg/kg via oral gavage in rats) to mimic the first dose in humans [6].
    • Measure blood pressure bi-weekly using a tail-cuff system (e.g., Visitech BP-2000). To reduce stress, acclimate animals to the procedure for 1-2 weeks prior to data collection. On the day of the this compound challenge, take multiple readings (e.g., 10) and calculate the mean [6].
  • Endpoint Analysis:

    • Biochemical Analysis: Collect plasma via cardiac puncture under anesthesia. Measure key biomarkers using ELISA kits: Angiotensin II, Nitric Oxide (NO) metabolites (nitrite/nitrate), and inflammatory cytokines like TNF-α and IL-6 [6].
    • Histology: Harvest heart and kidney tissues, fix in formalin, and embed in paraffin. Use Masson's Trichrome stain to assess collagen fibrosis and hypertrophy. Damage can be scored on a scale of 0 (no lesion) to 4 (severe damage) [6].
    • Gut Microbiota: Collect sterile fecal samples from the rectum. Extract microbial DNA and perform 16S rRNA gene sequencing (e.g., V3-V4 region on an Illumina platform). Analyze data with QIIME2 to compare microbial diversity and abundance between groups [6].

What are some novel mechanisms I can explore? Recent research points to mechanisms beyond classic RAAS inhibition:

  • Gut Microbiota: this compound has been shown to rebalance dysbiotic gut microbiota in hypertensive rat models. It can reverse the increased abundance of Proteobacteria and Escherichia-Shigella and promote beneficial genera like Bifidobacterium and Akkermansia. Consider investigating if this effect contributes to the drug's overall hypotensive action [6].
  • Endothelial Transcription Factors: this compound may increase protein levels of transcription factors Sp1 and Sp3 in endothelial cells. These factors positively regulate AMPKα, which suppresses caveolin-1 and enhances eNOS activity, promoting vasodilation. The beneficial effects of this compound are abolished in endothelial-specific Sp1/Sp3 knockout mice [8].

Management Strategies for Experimental Protocols

To mitigate risk in your experimental models, consider these strategies derived from clinical experience:

  • Use a Low Test Dose: In sensitive models (e.g., volume-depleted or heart failure models), initiate this compound at a very low dose (6.25 mg) [3].
  • Supervise Closely Post-Dose: Intensive monitoring of blood pressure and behavior for at least 3 hours after the first dose is recommended, as this is the critical window for the hypotensive effect [1].
  • Hydration Status: Ensure the model is not severely volume-depleted prior to the first dose, as this exacerbates the hypotensive response [3].

References

captopril and hyperkalemia risk mitigation strategies

Author: Smolecule Technical Support Team. Date: February 2026

Captopril & Hyperkalemia: Risk Mitigation Overview

Mitigation Strategy Key Actions Rationale & Scientific Basis
Managing Drug Interactions Avoid concurrent use of potassium supplements, potassium-sparing diuretics, salt substitutes, and potassium-containing IV fluids [1] [2] [3]. This compound reduces aldosterone, impairing renal potassium excretion. Combined with external potassium sources, this synergistically increases hyperkalemia risk [4] [5].
Identifying High-Risk Patients Exercise heightened caution in patients with Chronic Kidney Disease (CKD), diabetes, advanced heart failure, dehydration, or elderly patients [2]. These conditions further compromise renal function and potassium homeostasis, increasing susceptibility to hyperkalemia with ACE inhibitors [2].
Implementing Proactive Monitoring Establish a monitoring protocol: baseline serum potassium and creatinine, regular follow-up tests (especially within first weeks, after dosage changes, or if risk factors change) [2]. Hyperkalemia is often asymptomatic initially. Regular biochemical monitoring is essential for early detection before cardiac manifestations occur [2] [6].
Providing Patient Guidance Counsel patients to avoid high-potassium diets (tomatoes, raisins, bananas, potatoes, oranges) and salt substitutes. Advise on recognizing hyperkalemia symptoms (nausea, muscle weakness, palpitations) [2]. Dietary intake is a major modifiable risk factor. Educated patients are crucial partners in early detection and risk reduction [2].
Implementing Acute Hyperkalemia Protocols For acute cases, protocols include IV calcium (cardioprotection), IV insulin/glucose, inhaled beta-agonists to shift potassium into cells, and potassium-binding resins or dialysis for removal [7] [6]. Acute, severe hyperkalemia is life-threatening. A structured, multi-step protocol is required to stabilize cardiac membranes, shift potassium intracellularly, and remove it from the body [6].

Mechanistic Insights & Experimental Protocols

Mechanism of Action: this compound-Induced Hyperkalemia

The following diagram illustrates the pathway through which this compound inhibits potassium excretion, leading to increased hyperkalemia risk, particularly when combined with potassium supplements.

G AngiotensinI Angiotensin I ACE Angiotensin- Converting Enzyme (ACE) AngiotensinI->ACE AngiotensinII Angiotensin II Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone ACE->AngiotensinII PotassiumExcretion Renal Potassium Excretion Aldosterone->PotassiumExcretion HyperkalemiaRisk Increased Hyperkalemia Risk PotassiumExcretion->HyperkalemiaRisk Reduces This compound This compound This compound->ACE  Inhibits PotassiumSupplement Potassium Supplement PotassiumSupplement->HyperkalemiaRisk Increases

Pathway Description: this compound acts as a competitive inhibitor of Angiotensin-Converting Enzyme (ACE) [4] [5]. This inhibition blocks the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. Reduced Angiotensin II levels lead to decreased secretion of aldosterone from the adrenal cortex [4] [5]. As aldosterone is a primary hormone stimulating renal potassium excretion, its suppression leads to potassium retention in the body. When this physiological state is combined with external potassium sources (e.g., supplements), the risk of hyperkalemia rises significantly [1] [2].

Experimental Protocol: Assessing Hyperkalemia Risk in Preclinical/Clinical Studies

This methodology can be adapted for research aimed at quantifying hyperkalemia risk in drug development or clinical trial settings.

Objective: To evaluate the potential of a drug (e.g., an ACE inhibitor like this compound) to induce hyperkalemia, both alone and in combination with other agents.

Materials:

  • Test article (e.g., this compound)
  • Potassium supplement (e.g., potassium chloride)
  • Relevant animal model (e.g., rodent with induced renal impairment) or data from human subject cohorts.
  • Equipment for serial blood sampling and electrolyte analysis (e.g., automated chemistry analyzer).
  • ECG monitor for cardiac assessment.

Procedure:

  • Baseline Measurements: Obtain baseline serum potassium, creatinine, and BUN levels. Record a baseline ECG [6].
  • Group Allocation & Dosing:
    • Group 1 (Control): Vehicle/placebo.
    • Group 2: Test article (this compound) at a therapeutically relevant dose.
    • Group 3: Potassium supplement at a moderate dose.
    • Group 4: Combination of test article and potassium supplement [1].
  • Monitoring & Data Collection:
    • Collect serial blood samples for potassium measurement at predefined intervals (e.g., 1, 2, 4, 6, 24 hours post-dose) and track over the study duration (e.g., 1-2 weeks) [1] [6].
    • Monitor ECGs for signs of hyperkalemia (e.g., peaked T-waves, prolonged PR interval, widened QRS complex) [2] [6].
    • Record clinical observations for symptoms (e.g., muscle weakness, nausea).
  • Data Analysis:
    • Compare mean serum potassium levels and incidence of hyperkalemia (defined as K+ > 5.0 mmol/L or 5.5 mmol/L) between groups using statistical tests (e.g., ANOVA).
    • Correlate potassium levels with ECG changes.

Frequently Asked Questions (FAQs) for a Technical Support Context

Q1: A clinical trial subject on our this compound formulation developed moderate hyperkalemia (K+ = 5.8 mmol/L). What is the immediate clinical management protocol? A1: Immediate management should follow a tiered approach [6]:

  • Stabilize Cardiac Membranes: If ECG changes are present (e.g., peaked T-waves), administer intravenous calcium gluconate or calcium chloride. This does not lower potassium but antagonizes its cardiotoxic effects.
  • Shift Potassium Intracellularly: Administer 10 units of regular IV insulin with 25-50g of IV glucose (e.g., D50W). Monitor blood glucose closely to avoid hypoglycemia. Inhaled beta-agonists (e.g., albuterol) are also effective [7] [6].
  • Enhance Potassium Elimination: Use potassium-binding resins (e.g., patiromer, sodium zirconium cyclosilicate) for non-urgent removal. In severe cases or patients with renal failure, hemodialysis is the definitive treatment [7] [6]. Always discontinue this compound and any potassium-raising concomitant medications.

Q2: What are the critical drug-drug interactions we should screen for in preclinical studies and prohibit in our clinical trial protocols? A2: The most critical interactions to prohibit or monitor with extreme caution include [2] [3]:

  • Potassium-Sparing Diuretics: Amiloride, spironolactone, triamterene.
  • Other RAAS Inhibitors: Angiotensin Receptor Blockers (ARBs), direct renin inhibitors (e.g., aliskiren).
  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): Ibuprofen, naproxen, which can cause renal impairment and reduce potassium excretion.
  • Trimethoprim: High-dose trimethoprim (as in Bactrim) has potassium-sparing properties.
  • Calcineurin Inhibitors: Tacrolimus, cyclosporine.

Q3: Beyond drug interactions, what patient-specific factors should be considered high-risk in our trial eligibility criteria? A3: Key risk factors that should be exclusion criteria or require stringent monitoring include [2]:

  • Renal Impairment: Any stage of Chronic Kidney Disease (CKD), as the kidney is the main route of potassium excretion.
  • Diabetes Mellitus, particularly with pre-existing renal involvement (diabetic nephropathy).
  • Conditions causing low aldosterone (hypoaldosteronism) such as adrenal insufficiency.
  • Advanced age, dehydration, and heart failure with reduced ejection fraction.

References

preventing acute renal failure with captopril therapy

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Captopril and Renal Protection

  • Can this compound prevent acute renal failure? Current evidence, primarily from pre-clinical animal studies, suggests this compound can help prevent kidney injury. Its benefits are attributed not only to blood pressure control but also to direct antioxidant and anti-inflammatory effects on kidney tissue [1] [2]. However, this protective role is considered an off-label application and is not the primary FDA-approved indication for the drug [3].

  • What is the mechanism behind this compound's renal protection? this compound protects the kidneys through a dual mechanism:

    • RAAS Inhibition: As an ACE inhibitor, it blocks the formation of Angiotensin II, leading to vasodilation and reduced aldosterone secretion. This improves intraglomerular pressure and renal blood flow [3].
    • Direct Tissue Protection: It significantly reduces oxidative stress and inflammation in kidney tissue, which are key drivers of injury. Studies show it lowers markers like malondialdehyde (MDA) and increases antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT) [2].

    The diagram below illustrates this dual mechanism of action.

    G InjuriousStimuli Injurious Stimuli (e.g., LPS, Hypertension) RAAS Renin-Angiotensin- Aldosterone System (RAAS) InjuriousStimuli->RAAS Ang2 Angiotensin II RAAS->Ang2 OxidativeStress Oxidative Stress & Inflammation Ang2->OxidativeStress RenalDamage Renal Damage & Dysfunction OxidativeStress->RenalDamage This compound This compound Treatment RAASBlock ACE Inhibition This compound->RAASBlock Vasodilation Vasodilation Improved Renal Flow RAASBlock->Vasodilation Antioxidant Antioxidant & Anti-inflammatory Effects RAASBlock->Antioxidant RenalProtection Renal Protection Vasodilation->RenalProtection Antioxidant->RenalProtection

    Dual Protective Mechanisms of this compound
  • What are the key parameters to monitor in animal studies? The table below summarizes the key quantitative findings from rodent studies on this compound's renoprotective effects.

Parameter Category Specific Marker Model & Finding Significance
Renal Function Serum Creatinine (Cr), Blood Urea Nitrogen (BUN) LPS-induced inflammation model: this compound (10-100 mg/kg) significantly reduced elevated Cr and BUN levels [2]. Direct indicators of the kidney's filtering capacity.
Oxidative Stress Malondialdehyde (MDA), Total Thiol, Superoxide Dismutase (SOD), Catalase (CAT) LPS model: this compound reduced renal MDA and increased thiol, SOD, and CAT [2]. SHR model: Reduced oxidative stress [1]. MDA indicates lipid peroxidation; thiol/SOD/CAT are key antioxidants.
Inflammation IL-6, TNF-α, NF-κB activation LPS model: this compound decreased renal IL-6 levels [2]. SHR model: Suppressed TNF-α, IL-1β, IL-6, and NF-κB [1]. Measures the inflammatory response in renal tissue.
Systemic Effect Systolic Blood Pressure (SBP) Spontaneously Hypertensive Rats (SHR): Long-term this compound treatment (34 mg/kg) lowered SBP [1]. Confirms systemic RAAS inhibition and controls hypertensive damage.

Troubleshooting Experimental Issues

  • Issue: Inconsistent renal protective effects in our hypertensive model. Solution: Ensure treatment timing aligns with the disease phase. In renovascular hypertension models (like 2K1C), the protective effects of RAAS inhibition are most pronounced during the early, RAS-dependent phase [4]. Initiating treatment too late, when other mechanisms dominate, may diminish observed benefits.

  • Issue: Confounding results due to this compound's side effects. Solution: Closely monitor for known side effects in your experimental models. While the "this compound" mnemonic is for clinical use, some effects are relevant for research [5]:

    • Cough & Angioedema: Difficult to assess in rodents, but be aware of potential airway inflammation.
    • Hypotension: A significant drop in blood pressure, especially after the first dose, can affect systemic and renal hemodynamics.
    • Renal Artery Stenosis: In models involving renal artery clipping (like 2K1C), this compound can induce acute renal failure if stenosis is bilateral [3] [5]. This is a critical experimental consideration.

Experimental Protocol: LPS-Induced Inflammation Model

This protocol is adapted from a study investigating this compound's effect on LPS-induced renal dysfunction in rats [2].

Objective: To evaluate the protective effects of this compound on renal function, oxidative stress, and inflammation.

Materials:

  • Animals: Male Wistar rats (e.g., 12 weeks old, 240 ± 10 g).
  • Drugs: Lipopolysaccharide (LPS from E. coli), this compound.
  • Vehicle: Saline (for control and drug dissolution).

Methodology:

  • Animal Grouping: Randomly assign rats into groups (n=7-8):
    • Control: Saline only.
    • LPS group: LPS (1 mg/kg, intraperitoneal injection).
    • Treatment groups: this compound (e.g., 10, 50, 100 mg/kg, i.p.) administered 30 minutes before LPS injection.
  • Dosing Regimen: Continue all treatments once daily for 12 days.
  • Sample Collection: On the final day, deeply anesthetize animals. Collect blood samples from the retro-orbital sinus for serum separation. Excise kidneys, wash in ice-cold PBS, and homogenize for biochemical assays.
  • Key Assays:
    • Renal Function: Measure Serum Creatinine and Blood Urea Nitrogen (BUN).
    • Oxidative Stress: Assess levels of Malondialdehyde (MDA), total thiol, and activities of Superoxide Dismutase (SOD) and Catalase (CAT) in renal tissue.
    • Inflammation: Quantify renal interleukin-6 (IL-6) using a specific rat ELISA kit.

The workflow for this protocol is as follows:

G Start Animal Grouping (Wistar Rats) Group1 Group 1: Control (Saline) Start->Group1 Group2 Group 2: LPS Model (LPS 1 mg/kg, i.p.) Start->Group2 Group3 Group 3: Treatment (this compound + LPS) Start->Group3 Dosing Daily Treatment for 12 Days Group1->Dosing Group2->Dosing Group3->Dosing Collection Terminal Sample Collection Dosing->Collection Assays Biochemical Assays Collection->Assays Analysis Data Analysis Assays->Analysis

Workflow for LPS-Induced Renal Injury Study

References

captopril drug interactions with NSAIDs and diuretics

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Captopril Drug Interactions

Q1: What is the mechanistic basis for the interaction between this compound and NSAIDs?

The interaction is primarily a pharmacodynamic antagonism. This compound lowers blood pressure by inhibiting Angiotensin-Converting Enzyme (ACE), reducing the potent vasoconstrictor Angiotensin II, and increasing vasodilatory bradykinin [1] [2] [3]. NSAIDs, by inhibiting cyclooxygenase (COX), reduce the synthesis of prostaglandins, which are also vasodilators [4]. The hypotensive effects of some antihypertensives, including this compound and diuretics like furosemide, are partly mediated by this prostaglandin-dependent pathway [4]. Therefore, NSAIDs blunt the blood pressure-lowering effect of this compound by removing a key vasodilatory mechanism.

Q2: How do diuretics and this compound interact, and what are the clinical risks?

This interaction involves two key mechanisms, as summarized in the table below.

Mechanism / Interaction Physiological Basis Clinical / Research Implication
Pharmacodynamic: Hypotensive Synergy Both drug classes lower blood pressure (this compound reduces afterload/preload; diuretics reduce plasma volume). Combined use can cause an additive drop in blood pressure [1] [2] [5]. Can lead to symptomatic hypotension, dizziness, and syncope, especially at therapy initiation [6] [7].
Pharmacokinetic: Altered Renal Function Diuretic-induced volume depletion can reduce renal blood flow. As this compound is primarily eliminated by the kidneys, this may alter its clearance [2] [5]. Requires monitoring of renal function and potential dose adjustment, particularly in susceptible populations [2].

Q3: What is the specific triple-interaction between this compound, diuretics, and NSAIDs?

Concomitant use presents a high risk due to opposing and synergistic mechanisms.

  • This compound + Diuretic: Synergistic blood pressure lowering, risk of hypotension.
  • This compound + NSAID: NSAIDs antagonize this compound's blood pressure-lowering effect.
  • Diuretic + NSAID: NSAIDs can cause salt and water retention, antagonizing the diuretic's effect [4].
  • Overall Impact: The net clinical outcome is unpredictable but often manifests as a blunted antihypertensive response and an increased risk of renal damage due to a significant reduction in glomerular filtration rate from renal vasoconstriction [4].

Experimental & Methodological Considerations

When designing experiments to study these interactions, consider the following protocols and models.

1. In Vivo Model for Hemodynamic Interaction Studies

  • Model Selection: Spontaneously Hypertensive Rats (SHRs) or canine models of heart failure are well-established for cardiovascular pharmacology [3].
  • Dosing Protocol:
    • This compound: Administer at 10-50 mg/kg daily via oral gavage. As this compound is rapidly absorbed with a short half-life, divided doses are recommended [2] [3].
    • Diuretic: Furosemide at 5-10 mg/kg/day can be used [5].
    • NSAID: Ibuprofen at 15-30 mg/kg/day [4].
  • Key Endpoints: Direct arterial blood pressure measurement, heart rate monitoring, plasma renin activity, and aldosterone levels. Assess renal function via serum creatinine and blood urea nitrogen (BUN).

2. Ex Vivo / In Vitro Protocol for RAAS Pathway Analysis

  • Tissue/Cell System: Use vascular smooth muscle cells (VSMCs) or isolated tissue baths to study direct vascular effects.
  • Intervention: Pre-incubate with an NSAID (e.g., Indomethacin 10-100 µM) to block prostaglandin synthesis, then assess the vascular response to this compound or Angiotensin II.
  • Key Endpoints: Measure intracellular calcium flux, production of cAMP, or direct tension changes in a tissue bath. This isolates the prostaglandin-dependent vasodilation component [4].

Signaling Pathway & Interaction Diagram

The diagram below illustrates the key molecular pathways involved in the this compound-NSAID interaction.

G AngiotensinI Angiotensin I ACE Angiotensin- Converting Enzyme (ACE) AngiotensinI->ACE Conversion AngiotensinII Angiotensin II AT1R AT1 Receptor AngiotensinII->AT1R ACE->AngiotensinII Conversion InactivePeptides Inactive Peptides ACE->InactivePeptides Degradation Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone SodiumWater Sodium & Water Retention Aldosterone->SodiumWater Bradykinin Bradykinin Bradykinin->ACE Degradation Prostaglandins Prostaglandin Synthesis Bradykinin->Prostaglandins Vasodilation Vasodilation Prostaglandins->Vasodilation This compound This compound This compound->ACE Inhibits NSAIDs NSAIDs NSAIDs->Prostaglandins Inhibits

References

strategies for captopril prerenal azotemia reversal

Author: Smolecule Technical Support Team. Date: February 2026

Understanding Prerenal Azotemia with Captopril

Prerenal azotemia is a state of reduced renal perfusion due to volume depletion or reduced blood flow, and it is a known, though less common, side effect of this compound [1] [2]. The following table outlines the core mechanism and key risk factors based on clinical data.

Aspect Description & Clinical Evidence
Primary Mechanism Inhibition of angiotensin-converting enzyme (ACE) leads to reduced angiotensin II levels, causing efferent arteriolar vasodilation. This drop in glomerular filtration pressure is particularly significant in states of renin-angiotensin system dependency [3].

| Key Risk Factors | • Concurrent Diuretic Use: Foundation for azotemia is often laid by salt and volume depletion [1]. • Underlying Renal Artery Stenosis: A classic scenario for ACE inhibitor-induced renal failure [3]. • Severe Heart Failure: Often involves baseline reduced renal perfusion [3]. • Preexisting Chronic Kidney Disease: Impaired autoregulatory capacity of the kidneys [4]. |

A Research Workflow for Investigation

For researchers aiming to model and study this adverse effect, the following workflow outlines a systematic experimental approach. This protocol synthesizes information from clinical observations and preclinical studies.

Start Start: Define Study Objectives M1 Animal Model Selection (e.g., SHR, 2K1C for stenosis) Start->M1 M2 Model Validation (Confirm hypertension & baseline function) M1->M2 M3 Intervention Design (this compound ± Diuretic co-administration) M2->M3 M4 Monitoring Phase (Regular BP, weight, fluid intake) M3->M4 M5 Terminal Analysis (Serum, urine, tissue collection) M4->M5 M6 Data Integration & Analysis M5->M6 End End: Conclusion M6->End

Experimental Protocol for Modeling this compound-Induced Prerenal Azotemia

This methodology is informed by general principles of nephrotoxicity research and studies on this compound's renal effects [5].

  • Animal Model Selection & Preparation

    • Model: Spontaneously Hypertensive Rats (SHR) are a well-established model for hypertension studies and have been used to investigate this compound's effects [5]. For modeling renal artery stenosis, a two-kidney, one-clip (2K1C) model could be employed.
    • Housing: House animals under controlled conditions (e.g., 12-hour light/dark cycle, standard diet) with free access to water. Acclimatize for at least one week prior to experiments [5].
  • Intervention & Dosing

    • This compound Administration: Administer this compound via oral gavage. A dose of 34 mg/kg/day has been used in long-term studies in SHRs to lower blood pressure and observe renal effects [5]. To precipitate azotemia, consider a higher dose or a model of volume depletion.
    • Volume Depletion Model: Co-administer a diuretic like furosemide or place animals on a low-salt diet for 1-2 weeks prior to and during this compound administration to mimic a clinical risk factor [1].
  • Systemic & Renal Function Monitoring

    • Blood Pressure: Measure systolic blood pressure non-invasively (e.g., tail-cuff plethysmography) every 1-2 weeks [5].
    • Renal Function Biomarkers: Collect blood and 24-hour urine samples at baseline and at the end of the study. Key parameters include:
      • Blood Urea Nitrogen (BUN) and Serum Creatinine: Primary indicators of azotemia [1] [5].
      • Urinary Albumin and Total Protein: Markers of renal injury [5].
    • Physical Signs: Monitor daily for weight loss, reduced activity, and ruffled fur as signs of volume depletion and distress.
  • Terminal Tissue Analysis

    • Histopathology: Process kidney tissues for H&E staining. Score for pathological changes such as tubular dilation, casts, and Bowman's space enlargement [5].
    • Molecular Analysis: Analyze renal tissue for markers of inflammation (e.g., TNF-α, IL-1β, IL-6) and signaling pathways like NF-κB activation, which may be involved in renal injury [5] [6].

Troubleshooting & Researcher FAQs

Q1: In our model, this compound lowers blood pressure but does not consistently induce azotemia. What are potential modifications?

  • Review the model: Ensure adequate volume depletion. Confirm diuretic efficacy by tracking urine output and weight loss.
  • Consider dose and duration: The risk of renal effects is dose-dependent [3]. You may need to increase the this compound dose or extend the treatment period.
  • Use a more sensitive model: The SHR model may be too robust. Introducing a comorbidity like unilateral renal artery stenosis (2K1C model) can create a higher dependency on angiotensin II, making the kidneys more vulnerable to ACE inhibition.

Q2: What are the key parameters to confirm a prerenal state versus intrinsic renal damage in an experimental setting? The table below differentiates the two conditions based on standard physiological and biochemical markers.

Parameter Prerenal Azotemia Intrinsic Renal Injury
BUN/Creatinine Ratio Often >20:1 Typically ≤15:1
Urine Sodium Low (<20 mEq/L) High (>40 mEq/L)
Fractional Excretion of Sodium (FENa) Low (<1%) High (>2%)
Urine Sediment Typically normal / hyaline casts Granular casts, tubular epithelial cells
Response to Volume Repletion Rapid improvement in BUN/Cr No significant improvement

Q3: Our histology shows inflammatory markers. Is this expected in prerenal azotemia? While pure prerenal azotemia is primarily hemodynamic, prolonged renal hypoperfusion can lead to ischemia and secondary inflammation. One study found that this compound treatment in SHRs suppressed pre-existing renal inflammation and NF-κB activation by improving renal perfusion and controlling blood pressure [5] [6]. Therefore, the presence of inflammation in your model may indicate that the prerenal state has progressed to or is coexisting with acute tubular injury.

Important Preclinical Safety Considerations

  • Dosing Regimen: this compound has a relatively short half-life, which may necessitate twice-daily or thrice-daily dosing in rodents to maintain constant ACE inhibition, mirroring its human pharmacokinetics [3].
  • Monitoring Reversibility: A hallmark of prerenal azotemia is its reversibility upon correcting the inciting cause (e.g., stopping this compound, volume repletion). Designing a "recovery" arm in your study where this compound is withdrawn can provide critical evidence for confirming the prerenal nature of the azotemia.

References

captopril vs lisinopril pharmacokinetic comparison

Author: Smolecule Technical Support Team. Date: February 2026

Pharmacokinetic Parameters at a Glance

Parameter Captopril Lisinopril
Bioavailability 70% - 75% [1] [2] ~25% (range: 6%-60%) [3] [4]
Effect of Food ↓ Bioavailability (Take 1 hour before meals) [5] [1] No significant effect [6] [3] [4]
Time to Peak Concentration (Tmax) ~1 hour [5] [7] 6 - 8 hours [6] [4]
Protein Binding 25% - 30% [5] Minimal to 0% [6] [4]
Metabolism Hepatic (to disulfide metabolites) [5] [1] [2] Not metabolized [6] [4]
Active Prodrug? No [8] [1] No [6] [4]
Elimination Half-life ~2 hours [5] [1] [2] 12 hours [6] [4]
Route of Elimination Primarily renal, as unchanged drug and metabolites [5] [2] Exclusively renal, as unchanged drug [6] [4]
Dosing Frequency 2-3 times daily [5] [1] Once daily [6]

Detailed Parameter Analysis

Absorption and Bioavailability

  • This compound is rapidly absorbed, but its bioavailability is significantly reduced when taken with food, requiring administration one hour before meals [5] [1]. In contrast, Lisinopril absorption is not affected by food, offering more dosing flexibility [6] [4]. The wide range in Lisinopril's bioavailability (6%-60%) indicates substantial interpatient variability [4].

Distribution

  • The low protein binding of both drugs suggests a lower potential for protein-binding displacement interactions with other medications. Lisinopril's minimal distribution into fatty tissue is consistent with its hydrophilic nature [6].

Metabolism and Elimination

  • A key distinction lies in their metabolism. This compound is metabolized in the liver to inactive disulfide compounds [1] [2]. Lisinopril is unique as it does not undergo any metabolism and is excreted unchanged solely by the kidneys [6] [4].
  • The difference in elimination half-lives is the primary reason for their different dosing schedules. This compound's short half-life necessitates multiple daily doses, while Lisinopril's longer half-life supports once-daily dosing, which can improve patient adherence [5] [6] [1].

Key Experimental Methodologies

The pharmacokinetic data for these drugs were established using standardized clinical protocols.

  • Study Designs: Early pharmacokinetic studies for both this compound and Lisinopril typically involved single-dose, open-label studies in healthy volunteers or hypertensive patients. Parameters were measured over 24-48 hours after administration [7] [2].
  • Bioanalysis:
    • This compound: Due to its reactive thiol group, which readily forms disulfide bonds with plasma proteins and endogenous compounds, measuring the active "free" drug requires meticulous sample handling. A chemical stabilizer must be added immediately to blood samples to prevent ex vivo formation of disulfide compounds. High-performance liquid chromatography (HPLC) was the primary method used to quantify free (pharmacologically active) this compound and its total (free + bound) concentrations [2].
    • Lisinopril: As a stable, water-soluble compound, its analysis is more straightforward. Concentrations in plasma and urine were also typically determined using HPLC methods. Its stability allows for simpler sample processing and storage [3].
  • Pharmacodynamic Correlation: Beyond simple concentration measurement, studies often correlated drug plasma levels with physiological effects, such as:
    • Inhibition of Plasma Converting Enzyme Activity (PCEA) [7].
    • Reduction in diastolic blood pressure [7].
    • Increase in plasma renin activity [7].

Pharmacokinetic Pathways and Experimental Workflow

The diagrams below illustrate the core pathways and experimental workflows relevant to this comparison.

G LisAdmin Lisinopril Oral Administration LisGI GI Tract (Absorption Unaffected by Food) LisAdmin->LisGI LisPlasma Systemic Circulation (Peak: 6-8 hours) LisGI->LisPlasma Bioavailability ~25% LisAction Pharmacologic Action (ACE Inhibition) LisPlasma->LisAction LisElim Renal Excretion (Unchanged Drug) LisAction->LisElim Half-life: 12 hours CapAdmin This compound Oral Administration (Fasting) CapGI GI Tract (Absorption Reduced by Food) CapAdmin->CapGI CapPlasma Systemic Circulation (Peak: ~1 hour) CapGI->CapPlasma Bioavailability 70-75% CapAction Pharmacologic Action (ACE Inhibition) CapPlasma->CapAction CapMetab Hepatic Metabolism (Disulfide Metabolites) CapPlasma->CapMetab CapElim Renal Excretion (Unchanged + Metabolites) CapAction->CapElim Half-life: ~2 hours CapMetab->CapElim

Diagram 1: Comparative Pharmacokinetic Pathways of Lisinopril and this compound. This figure contrasts the distinct absorption, distribution, metabolism, and excretion (ADME) profiles of the two drugs, highlighting key differences such as food effect and route of elimination.

G Start Study Protocol Initiation Dosing Single Oral Dose Administration (this compound fasting; Lisinopril without restrictions) Start->Dosing Sampling Serial Blood & Urine Collection (Over 24-48 hours) Dosing->Sampling PD Pharmacodynamic Assessment (BP, PRA, PCEA measurement) Dosing->PD SampleProc Sample Processing (For this compound: Immediate addition of stabilizer) Sampling->SampleProc Bioanal Bioanalysis (HPLC for drug concentration) SampleProc->Bioanal PKCalc Pharmacokinetic Calculation (Cmax, Tmax, AUC, Half-life) Bioanal->PKCalc PD->PKCalc End Data Analysis & Reporting PKCalc->End

Diagram 2: General Workflow for PK/PD Study Protocol. This diagram outlines the key steps in a standard clinical pharmacology study to establish the pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a drug like this compound or Lisinopril.

Conclusion for Drug Development

From a drug development perspective, the pharmacokinetic profiles of this compound and Lisinopril present a clear trade-off between optimized properties and historical precedent.

  • Lisinopril exemplifies a second-generation improvement with its once-daily dosing, lack of food interaction, and no hepatic metabolism. These features generally translate to better patient adherence and a more predictable pharmacokinetic profile, making it a more suitable candidate for modern drug development programs aimed at chronic conditions like hypertension and heart failure.
  • This compound, as the pioneering ACE inhibitor, has a shorter duration of action and significant food interaction. While its rapid onset can be advantageous in specific clinical scenarios (like hypertensive crises), its profile is less ideal for a first-line chronic medication. However, its well-established efficacy and safety record ensure its continued place in therapy.

References

Captopril's Tissue Penetration and Key Differentiators

Author: Smolecule Technical Support Team. Date: February 2026

Experimental evidence confirms that captopril penetrates various tissues, but its effects are not uniform across all organs. The table below summarizes its inhibition of Angiotensin-Converting Enzyme (ACE) activity in different tissues from a key animal study, highlighting its tissue-specific action [1].

Tissue Effect on ACE Activity (8-day i.p. administration)
Plasma Reduced
Aorta Reduced
Lung Reduced
Kidney Reduced in WKY rats; Unchanged in SHR rats
Brain (Whole) Unchanged (with peripheral i.p. administration)

Beyond the data in the table, research identifies several factors that distinguish this compound from other ACE inhibitors [2] [3]:

  • Blood-Brain Barrier (BBB) Penetration: this compound can cross the blood-brain barrier, which is significant for its potential effects on the central nervous system [2].
  • Unique Molecular Structure: It contains a sulfhydryl group in its structure, unlike most other ACE inhibitors. This group is thought to contribute to some of its unique effects, including enhanced antioxidant activity [4].
  • Tissue ACE Specificity: A comparative study noted that ACE activity in brain tissue is complex and may involve enzyme species with different affinities for inhibitors like this compound, suggesting that simple concentration measurements may not fully reflect its tissue activity [5].

Experimental Insights and Methodologies

The data on tissue penetration primarily comes from ex vivo studies measuring the degree of ACE inhibition in various organs after drug administration.

  • Key Experiment Cited: A study in Wistar-Kyoto (WKY) and Spontaneously Hypertensive Rats (SHR) administered this compound intraperitoneally (i.p.) for 8 days. After the treatment period, animals were sacrificed, and tissues (plasma, aorta, lung, kidney, brain) were collected. ACE activity in these tissue homogenates was then measured using enzymatic assays [1].
  • Central vs. Peripheral Administration: The same study demonstrated that while peripheral (i.p.) administration did not affect brain ACE activity, direct intracerebroventricular (i.c.v.) administration successfully inhibited it. This indicates that this compound's access to the brain is limited by the BBB, though it does cross in smaller amounts [1].

The following diagram illustrates the logical flow and findings of this central experimental protocol:

G Start Study: Tissue ACE Inhibition A1 Animal Model: WKY & SHR Rats Start->A1 A2 Intervention: This compound (25 mg/kg) Intraperitoneal (i.p.) 8 days A1->A2 A3 Tissue Collection & ACE Activity Measurement A2->A3 B1 Findings: Tissue-Specific Effects A3->B1 B2 ACE Activity Reduced: • Plasma • Aorta • Lung • Kidney (WKY only) B1->B2 B3 ACE Activity Unchanged: • Brain (with i.p. dose) • Kidney (SHR) B1->B3 C1 Key Conclusion: This compound's tissue penetration and effects are organ-dependent. B2->C1 B3->C1

Interpretation and Research Implications

The findings indicate that this compound's tissue penetration is organ-dependent. Its ability to inhibit ACE is pronounced in vascular tissues like the aorta and lung, but more restricted in organs like the brain and, under certain pathological conditions (hypertension), the kidney [1].

For your comparison guide, the most relevant points for a researcher audience would be:

  • Comparative Data Gap: A direct, systematic comparison of tissue distribution (e.g., with concentration ratios) between this compound and other ACE inhibitors (like enalapril, lisinopril, etc.) was not available in the search results. The data for other ACE inhibitors is more fragmented.
  • This compound's Profile: You can confidently state that this compound demonstrates confirmed penetration into several key tissues (aorta, lung, kidney) but has limited central effects under peripheral dosing, likely due to moderate BBB permeability.
  • Clinical Translation: The tissue-specific activity, particularly its vascular effects, underpins its cardioprotective benefits, such as preventing remodeling and improving cardiac function after myocardial infarction [4].

References

captopril clinical trial outcomes left ventricular dysfunction

Author: Smolecule Technical Support Team. Date: February 2026

Direct Comparative Efficacy of Captopril

The table below summarizes the outcomes of this compound versus active controls from pivotal clinical trials.

Comparison & Study Focus Patient Population Key Efficacy Outcomes (this compound vs. Comparator) Key Tolerability & Safety Outcomes

| This compound vs. Digoxin [1] (Treatment of mild-to-moderate CHF) | 116 patients with mild-to-moderate chronic CHF in sinus rhythm | • Exercise tolerance: Greater improvement (329s to 445s) vs. digoxin (353s to 427s); P<0.05 [1]. • LVEDD: Greater reduction (60.5mm to 56.5mm) vs. digoxin (60.3mm to 57.9mm); P<0.05 [1]. • NYHA class: More patients improved by one class (52% vs. 41%); P<0.01 [1]. | Not specifically reported. | | This compound vs. Losartan (ELITE) [2] [3] (Treatment of heart failure in the elderly) | 722 ACE-inhibitor naive patients, ≥65 years, with NYHA class II-IV HF and EF ≤40% | • Mortality: Higher all-cause mortality with this compound (8.7%) vs. losartan (4.8%); risk reduction 46%, P=0.035 [2]. • Death/HF hospitalization: No significant difference (13.2% vs. 9.4%); P=0.075 [2]. • LV Volumes: Comparable reduction in LV end-systolic and end-diastolic volumes after 48 weeks [3]. | • Persistent creatinine increase: Frequency same in both groups (10.5%) [2]. • Discontinuation due to ADRs: Higher with this compound (20.8%) vs. losartan (12.2%); P=0.002 [2]. • Cough: Led to discontinuation in 14 this compound patients vs. 0 losartan patients [2]. | | This compound vs. Nifedipine [4] (Treatment of chronic asymptomatic aortic regurgitation) | 31 asymptomatic patients with moderate-to-severe chronic aortic regurgitation | • Acute effects during exercise: this compound increased effective LV stroke volume, which nifedipine did not [4]. • Long-term effects (~33 months): this compound reduced AR grade (by 0.9) and LV end-diastolic diameter (by 4.0mm); effects were more pronounced than with nifedipine [4]. | Not specifically reported. |

This compound vs. Other ACE Inhibitors and Placebo

This compound has also been evaluated against other drugs in its class and placebo, demonstrating foundational efficacy.

Comparison & Study Patient Population Key Findings

| This compound vs. Enalapril (PRACTICAL) [5] Post-acute myocardial infarction (AMI) | 225 patients initiated on therapy within 24 hours of AMI | • Both ACE inhibitors comparably increased LV ejection fraction and attenuated LV dilatation compared to placebo over 3 months. No significant difference was found between this compound and enalapril [5]. | | This compound vs. Placebo [6] [7] [8] Treatment of chronic heart failure or post-AMI | Patients with severe refractory CHF [6] [8] or post-AMI with LV dysfunction [7] | • Exercise Tolerance: Significant improvement (e.g., 495s to 614s) vs. placebo (no change) [8]. • LV Function: Reduced LV end-systolic and end-diastolic dimensions [6], prevented LV dilatation, and improved ejection fraction [7]. • Clinical Status: Improved NYHA functional class and specific heart failure symptoms (dyspnea, fatigue) [6] [8]. |

Standardized Experimental Protocols

The validity of these comparative data rests on rigorous clinical trial methodologies. Key shared design elements across these studies include:

  • Study Design: The cited trials were randomized, double-blind, and controlled [1] [2] [5], considered the gold standard for minimizing bias.
  • Patient Population: Studies enrolled patients with objectively confirmed cardiac dysfunction. Common criteria included:
    • New York Heart Association (NYHA) Functional Class II-IV [1] [2] [8]
    • Depressed Left Ventricular Ejection Fraction (LVEF ≤40%) [2] [5]
    • Diagnosis based on echocardiography or radionuclide ventriculography to measure LV dimensions and function [1] [5] [7]
  • Intervention & Dosing:
    • This compound was typically titrated from a starting dose (e.g., 25 mg) to a target dose (e.g., 50 mg twice daily or 25 mg three times daily) [1] [2] [5].
    • Concomitant therapy with diuretics and/or digitalis was often maintained [1] [8].
  • Primary Endpoints: Trials used a combination of functional, hemodynamic, and clinical outcomes:
    • Functional Measures: Exercise tolerance time (treadmill testing) [1] [8]
    • Hemodynamic Measures: LV dimensions (LVEDD), volumes (ESV, EDV), and ejection fraction (EF) via imaging [1] [5] [7]
    • Clinical Morbidity/Mortality: Composite of death or hospitalization for heart failure, NYHA class improvement [2] [8]
  • Study Duration: Treatment and follow-up periods were substantial, ranging from 12 weeks to 12 months [1] [2] [8], allowing for assessment of medium-term outcomes.

Mechanism of Action and Impact on Ventricular Remodeling

The therapeutic benefits of this compound are largely attributed to its inhibition of the Renin-Angiotensin-Aldosterone System (RAAS), which plays a central role in the pathogenesis of left ventricular dysfunction and the maladaptive process of ventricular remodeling.

The following diagram illustrates the RAAS pathway and this compound's site of action.

G Start Reduced Renal Perfusion Liver Liver releases Angiotensinogen Start->Liver Renin Kidney releases Renin Start->Renin AngI Angiotensin I Liver->AngI Substrate Renin->AngI Converts AngII Angiotensin II AngI->AngII ACE Angiotensin-Converting Enzyme (ACE) ACE->AngII Converts ACE_Inhibit This compound (ACE Inhibitor) ACE_Inhibit->ACE Inhibits AT1R AT1 Receptor Activation AngII->AT1R Effects Pathological Effects AT1R->Effects Vasoconstriction Vasoconstriction Effects->Vasoconstriction Aldosterone Aldosterone Release Effects->Aldosterone SympStim Sympathetic Stimulation Effects->SympStim Remodeling Ventricular Remodeling: LV Dilatation, Fibrosis, Functional Impairment Vasoconstriction->Remodeling Increased Afterload Aldosterone->Remodeling Na+ Retention Fibrosis SympStim->Remodeling Tachycardia Cytotoxicity

The experimental data confirms that by blocking this pathway, this compound mitigates the adverse consequences of RAAS activation:

  • Attenuating Ventricular Dilatation: In post-MI patients, this compound prevented the increase in left ventricular end-systolic and end-diastolic volume indexes observed in the placebo group, thereby attenuating adverse remodeling [7].
  • Improving Systolic Function: Ejection fraction significantly increased in this compound-treated patients compared to those on placebo [7] [8].
  • Enhancing Diastolic Function: this compound prevented the deterioration in early peak flow velocity and the ratio between early and atrial peak flow velocity, indicating a positive impact on left ventricular diastolic function [7].

Conclusion and Research Implications

  • Versus Digoxin: this compound provides superior benefits in improving functional capacity and cardiac structure in mild-to-moderate CHF [1].
  • Versus Other ACEis: this compound is as effective as enalapril in improving LV function post-MI, making the choice often dependent on dosing regimen and tolerability [5].
  • Versus ARBs (Losartan): While losartan may offer a tolerability advantage, particularly regarding cough, the mortality benefit observed in the initial ELITE study requires confirmation in larger trials [2].
  • Versus Vasodilators (Nifedipine): this compound provides more favorable hemodynamic effects in aortic regurgitation, supporting its use to delay surgery [4].

For researchers, these findings highlight that while this compound is a cornerstone of heart failure therapy, the choice between an ACE inhibitor and an ARB may involve trade-offs between proven long-term efficacy and potential tolerability benefits. Future research should focus on long-term outcomes comparing ACE inhibitors and ARBs, as well as the role of this compound in novel combination therapies.

References

captopril vs angiotensin receptor blockers diabetic nephropathy

Author: Smolecule Technical Support Team. Date: February 2026

Captopril vs. ARBs at a Glance

Aspect This compound Angiotensin II Receptor Blockers (ARBs)
Drug Class Angiotensin-Converting Enzyme Inhibitor (ACEI) Angiotensin II Receptor Blocker (ARB)
Mechanism of Action Inhibits ACE, reducing Angiotensin II production and increasing bradykinin [1] Blocks Angiotensin II from binding to the AT1 receptor [2]
Key Renoprotective Effect Reduces urinary protein excretion and slows the decline of renal function [3] [4] Reduces urinary protein excretion and slows the decline of renal function [5]
Common Adverse Effects Dry cough (bradykinin-mediated), hyperkalemia, hypotension [1] Lower incidence of cough, hyperkalemia, hypotension [2]
Direct Comparison Outcome No proven superior efficacy over ARBs for major cardiovascular events or renal protection in diabetic nephropathy [2] [3] No proven superior efficacy over ACEIs for major cardiovascular events or renal protection in diabetic nephropathy [2]
Evidence Strength Landmark trials (e.g., Lewis et al.) established efficacy in type 1 diabetes [5]. Landmark trials (e.g., RENAAL, IDNT) established efficacy in type 2 diabetes [5].

Key Evidence and Experimental Data

The comparative view is supported by clinical studies and meta-analyses:

  • Head-to-Head Trial Emulation: A 2025 study emulating a target trial among older patients with type 2 diabetes found that initiation of ACEIs (including this compound) was associated with a trend toward a lower risk of major cardiovascular events compared to ARBs, but the difference was not statistically significant for the primary outcome. The hazard ratio for ACEIs vs. ARBs was 0.86 for 3-point MACE [2].
  • Class-Level Meta-Analysis: A 2022 systematic review concluded that for patients with diabetic nephropathy, combination therapy of an ACEI and an ARB was more effective at reducing proteinuria than either drug class alone. However, it also affirmed that both classes are effective foundational treatments [6].
  • This compound-Specific Evidence: A randomized controlled trial in Japanese patients with type 1 diabetes (JAPAN-IDDM) compared this compound against another ACEI (imidapril) and placebo. It confirmed that this compound prevents an increase in urinary albumin excretion (UAE), a key marker of kidney damage, with an efficacy similar to other ACEIs [3]. Earlier smaller studies also demonstrated this compound's ability to significantly reduce proteinuria in diabetic patients [4].

Detailed Experimental Protocols from Cited Studies

For researchers aiming to replicate or understand the foundational studies, here is a summary of the key methodological details.

  • JAPAN-IDDM Study Protocol (this compound RCT) [3]

    • Objective: To assess the effect of this compound on the progression of diabetic nephropathy in type 1 diabetics.
    • Design: Double-blind, randomized, placebo-controlled trial.
    • Participants: Type 1 diabetic patients with urinary albumin excretion (UAE) >30 mg/day.
    • Intervention Groups: this compound, imidapril (another ACEI), or placebo.
    • Primary Outcome Measure: Change in urinary albumin excretion (UAE) rate.
    • Follow-up Duration: 2 years.
    • Key Efficacy Measurement: Urinary albumin was measured in overnight sterile urine samples.
  • Target Trial Emulation Protocol (ACEI vs. ARB) [2]

    • Objective: To compare the risks of major cardiovascular events (MACE) between new users of ACEIs and ARBs in older patients with type 2 diabetes.
    • Design: Active-comparator new-user design within a target trial emulation framework using a large healthcare database.
    • Participants: Patients aged ≥65 with type 2 diabetes newly starting ACEI or ARB therapy.
    • Intervention Groups: Initiation of an ACEI (excluding this compound) or an ARB.
    • Primary Outcome: 3-point MACE (hospitalized myocardial infarction, hospitalized stroke, all-cause mortality).
    • Statistical Analysis: Propensity score balancing of 44 confounders; hazard ratios estimated using marginal structure models.

Mechanisms of Action and Signaling Pathways

Both this compound and ARBs target the Renin-Angiotensin-Aldosterone System (RAAS) but at different points, leading to distinct downstream effects. The following diagram illustrates the key pathways and drug effects.

G Liver Liver Angiotensinogen AngI Angiotensin I Liver->AngI Cleaved by Renin Renin Renin->AngI Stimulates AngII Angiotensin II AngI->AngII Converted by ACE Angiotensin- Converting Enzyme (ACE) ACE->AngII Catalyzes Bradykinin Bradykinin ACE->Bradykinin Degrades ACE_Inhibit (ACE Inhibited by this compound) ACE_Inhibit->ACE AT1R AT1 Receptor AngII->AT1R Binds to PathoEffects Pathological Effects: - Vasoconstriction - Inflammation - Fibrosis - Albuminuria AT1R->PathoEffects Activation causes ARB_Block (Receptor Blocked by ARBs) ARB_Block->AT1R Cough Increased Bradykinin Effects: -Dry Cough Bradykinin->Cough Accumulation causes

The primary pathological driver in diabetic nephropathy is Angiotensin II (Ang II). It acts locally in the kidney to induce oxidative stress, inflammation, and the upregulation of growth factors like VEGF and TGF-β. This leads to structural damage, including thickening of the glomerular basement membrane, proteinuria, and a progressive decline in glomerular filtration rate (GFR) [7] [8].

Key Takeaways for Clinical Practice and Research

  • The Choice is Often Between Classes, Not Drugs: The decision typically hinges on selecting an ACEI or an ARB. This compound's main distinction is its short half-life, requiring multiple daily doses, while other ACEIs and ARBs are usually dosed once daily [1].
  • Adverse Effect Profile Guides Tolerability: The bradykinin-mediated dry cough is a class effect of ACEIs that often leads to switching to an ARB, which has a lower incidence of this side effect [2] [1].
  • Combination Therapy is Not Recommended: Combining an ACEI and an ARB is not recommended due to increased risk of adverse events like hyperkalemia and renal impairment without proven survival benefit [5] [6].
  • Consider Newer Therapies: Current clinical practice for diabetic kidney disease increasingly incorporates SGLT2 inhibitors (e.g., canagliflozin, dapagliflozin) and non-steroidal MRAs (e.g., finerenone) on top of ACEI or ARB therapy, as they provide additional cardiovascular and renoprotective benefits [5].

References

captopril diagnostic test validation primary aldosteronism

Author: Smolecule Technical Support Team. Date: February 2026

Diagnostic Performance & Key Metrics

Different diagnostic criteria for the CCT yield varying levels of accuracy. The table below summarizes the performance of key single and combined indicators from recent research.

Diagnostic Indicator Recommended Cut-off AUC Sensitivity Specificity Notes / Study Context
PAC post-CCT [1] 11 ng/dL 0.89 - 0.90 0.77 - 0.89 0.66 - 0.84 Superior single indicator; recommended cutoff.
ARR post-CCT [2] >20 (ng/dL)/(ng/mL/h) 0.877 Not specified Not specified Conventional RIA-based cut-off.
ARR post-CCT (CLEIA) [3] >8.2 (ng/dL)/(ng/mL/h) Not specified 0.874 0.980 New cut-off for novel CLEIA method.
Combined ARR & PAC post-CCT [2] Not specified 0.937 Not specified Not specified Superior to either indicator alone.
PAC Suppression Percentage [1] [2] Not specified 0.58 - 0.72 Not specified Not specified Low diagnostic accuracy; not recommended.

Key Findings from Data:

  • Post-CCT Plasma Aldosterone (PAC) is the most accurate single indicator, outperforming the post-CCT Aldosterone-to-Renin Ratio (ARR) and the percentage suppression of PAC [1].
  • Assay Method Matters: The diagnostic cut-off for ARR post-CCT is highly dependent on the measurement assay. A shift from traditional Radioimmunoassay (RIA) to the more accurate Chemiluminescent Enzyme Immunoassay (CLEIA) significantly lowers the diagnostic threshold [3].
  • Combination Improves Accuracy: Using a statistical model that combines both post-CCT ARR and post-CCT PAC provides a significantly higher diagnostic value than using any single index alone [2].

Standard CCT Protocol & Methodology

The CCT is performed to assess the autonomy of aldosterone production by blocking angiotensin-converting enzyme (ACE) [4].

Start Patient Preparation: - Rest for 30 min (supine) - Correct hypokalemia - Adjust interfering medications Step1 Baseline Measurement (0 min): Draw blood for: - Plasma Aldosterone (PAC) - Plasma Renin (PRA/PRC) Start->Step1 Step2 Administer Captopril: Oral dose: 25-50 mg Step1->Step2 Step3 Post-Dose Measurement (90-120 min): Draw blood for: - Plasma Aldosterone (PAC) - Plasma Renin (PRA/PRC) Step2->Step3 Step4 Interpretation: Calculate post-CCT PAC and ARR Compare against diagnostic cut-offs Step3->Step4

Key Procedural Notes:

  • Patient Preparation: The test is ideally done in the morning after a 30-minute rest. It is crucial to correct hypokalemia and adjust medications that interfere with the renin-angiotensin-aldosterone system (e.g., beta-blockers, ACE inhibitors, diuretics) prior to testing, as per guideline recommendations [4] [3].
  • Safety Profile: CCT is notably safer than other confirmatory tests like the saline infusion test, as it does not cause volume expansion. This makes it suitable for patients with severe hypertension, heart failure, or renal impairment [4].

Clinical Advantages and Role of CCT

The CCT offers distinct practical advantages and provides valuable prognostic information beyond mere diagnosis.

Feature This compound Challenge Test (CCT) Saline Infusion Test (SIT) Fludrocortisone Suppression Test (FST)
Duration 1-2 hours [4] 4 hours [4] 4 days [4]
Setting Outpatient [4] Day admission [4] Inpatient [4]
Safety/Risk Safer; no volume overload [4] Risk in heart/kidney failure [4] Risk of hypokalemia [4]
Cost Inexpensive [4] Expensive [4] Expensive [4]
Key Advantage Simplicity & safety [4] Widely used [4] Considered most reliable [4]
  • Predicting Target Organ Damage: The post-CCT PAC value is linearly associated with the severity of left ventricular remodeling and diastolic dysfunction. Patients with higher post-CCT PAC experience greater improvement in cardiac structure after targeted treatment, highlighting the test's prognostic value [5].
  • Subtype Diagnosis Hint: The diagnostic efficacy of post-CCT PAC is significantly higher for identifying unilateral PA compared to bilateral PA [2].

Interpretation Guidelines & Key Considerations

  • Prioritize Post-CCT PAC: For the most accurate diagnosis, base interpretation primarily on the absolute post-CCT PAC level (cut-off ~11 ng/dL) rather than the percentage suppression [1].
  • Verify the Assay Method: Always confirm which laboratory method (e.g., RIA vs. CLEIA) is used to measure aldosterone, as this critically influences the correct ARR cut-off value [3].
  • Consider Combination Models: For optimal diagnostic power, use statistical models that combine post-CCT ARR and post-CCT PAC [2].

References

economic evaluation of captopril vs other antihypertensives

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Comparison: Captopril vs. Other Antihypertensives

The tables below summarize key experimental data on how this compound performs against other common antihypertensive drug classes. This includes its blood pressure-lowering efficacy, impact on clinical outcomes, and safety profile.

Table 1: Efficacy and Safety in Hypertension Management

Comparison Key Efficacy Findings Key Safety/Tolerability Findings Supporting Study Details
vs. Thiazide Diuretics (e.g., HCTZ) Similar reduction in BP compared to HCTZ. Combination therapy shows additive effect [1] [2]. Better tolerated than HCTZ; fewer side effects. This compound blunts HCTZ-induced hypokalemia and hyperuricemia [1] [2]. Design: Multicenter, double-blind, randomized trials [1] [2]. Dose: this compound (25 mg twice daily - 50 mg three times daily); HCTZ (12.5 mg twice daily - 15 mg three times daily) [1] [2].
vs. ARBs (e.g., Losartan) Similar reduction in sitting diastolic and systolic BP after 12 weeks in patients with mild-to-moderate hypertension and impaired renal function [3]. Significantly lower incidence of cough with Losartan. No remarkable differences in other clinical adverse experiences [3]. Design: International, multicenter, double-blind, parallel study [3]. Dose: this compound (25 mg titrated to 50 mg twice daily); Losartan (50 mg titrated to 100 mg once daily) [3].
vs. Calcium Channel Blockers (CCBs) CCBs (e.g., Amlodipine) generally showed superior efficacy in BP reduction and higher target achievement rates compared to ACE inhibitors like this compound [4]. ACE inhibitors more associated with cough and renal issues; CCBs (especially Dihydropyridines) more prone to causing peripheral edema [4]. Design: Systematic review of RCTs and observational studies [4].

Table 2: Impact on Major Cardiovascular Events and Other Outcomes

Outcome / Drug Class Findings Context and Evidence
Stroke Prevention CCBs and Diuretics are often most effective. A network meta-analysis of 88 RCTs found Calcium Channel Blockers and Diuretics had the highest probability of being the most effective treatments for preventing stroke in hypertensive patients [5].
Heart Failure (HF) ACE inhibitors are a mainstay of treatment. A network meta-analysis of 29 RCTs in HF patients found Ramipril was associated with the lowest all-cause mortality, while Lisinopril was the least effective and had the highest mortality [6]. Enalapril reduced systolic BP but had a high incidence of cough [6].
Patients with Diabetes ACEIs may offer better cardiovascular protection than ARBs. A 2025 target trial emulation study in older patients with Type 2 Diabetes found initiating ACEIs was associated with a trend toward lower risk of major cardiovascular events compared to ARBs [7]. Note: This study excluded this compound, focusing on long-acting ACEIs. [7]
Pleiotropic Effects This compound exhibits benefits beyond BP control. Recent research reveals this compound has significant antioxidant, anti-inflammatory, and immunomodulatory effects, which may contribute to cardiac protection and a wider spectrum of therapeutic applications [8].

Experimental Protocols for Key Studies

For researchers aiming to replicate or design similar studies, here are the core methodologies from the cited clinical trials.

Protocol 1: Double-Blind, Randomized Comparison vs. Hydrochlorothiazide (HCTZ) This protocol is adapted from the studies summarized in [1] and [2].

  • Objective: To compare the antihypertensive efficacy and tolerability of this compound, HCTZ, and their combination.
  • Design: Multicenter, double-blind, randomized, placebo-controlled trial, often including a single-blind follow-up period.
  • Participants: Adult patients with essential mild-to-moderate hypertension.
  • Intervention:
    • Group 1: this compound (e.g., 25 mg twice daily or 50 mg three times daily).
    • Group 2: HCTZ (e.g., 12.5 mg twice daily or 15 mg three times daily).
    • Group 3: this compound + HCTZ combination.
    • Group 4: Placebo.
  • Primary Endpoint: Change from baseline in sitting diastolic blood pressure.
  • Secondary Endpoints: Change in systolic BP, heart rate, incidence of adverse events, and serum metabolic changes (potassium, uric acid).

Protocol 2: Double-Blind, Randomized Comparison vs. Losartan in Renal Impairment This protocol is adapted from the study summarized in [3].

  • Objective: To compare the effects on blood pressure and tolerability of Losartan and this compound in patients with mild-to-moderate hypertension and impaired renal function.
  • Design: International, multicenter, 16-week, double-blind, parallel, two-arm, randomized study.
  • Participants: Patients with mild-to-moderate hypertension and creatinine clearance of 20-60 mL/min/1.73m².
  • Intervention:
    • Group 1: Losartan (50 mg once daily, possibly titrated to 100 mg).
    • Group 2: this compound (25 mg twice daily, possibly titrated to 50 mg).
  • Primary Endpoint: Reduction in sitting diastolic blood pressure after 12 weeks of treatment.
  • Secondary Endpoints: Sitting systolic and standing BP, creatinine clearance, total proteinuria, lipid levels, and incidence of adverse events (especially cough).

This compound's Mechanisms and Economic Implications

While a direct economic analysis was not available, understanding this compound's unique mechanisms of action is crucial as they underpin its clinical value and potential cost-effectiveness. The following diagram illustrates these pathways.

G ACE Angiotensin- Converting Enzyme (ACE) AngI Angiotensin I AngII Angiotensin II AngI->AngII Conversion by ACE AT1R AT1 Receptor AngII->AT1R ProtectiveEffects Vasodilation Antifibrotic Antioxidant Effects AngII->ProtectiveEffects this compound Reduces Inhibition Effects Vasoconstriction Inflammation Oxidative Stress Cardiac Remodeling AT1R->Effects Bradykinin Bradykinin InactivePeptides Inactive Peptides Bradykinin->InactivePeptides Degradation by ACE Bradykinin->ProtectiveEffects Accumulation This compound This compound (ACE Inhibitor) This compound->ACE Inhibits

The diagram shows two key pathways:

  • Inhibition of Angiotensin II Production: By blocking ACE, this compound prevents the formation of Angiotensin II, a potent vasoconstrictor, leading to reduced blood pressure, inflammation, and harmful cardiac remodeling [8].
  • Bradykinin Accumulation: ACE also breaks down bradykinin. This compound increases bradykinin levels, which promotes vasodilation and contributes to its antifibrotic and antioxidant "pleiotropic effects" [8]. Note that elevated bradykinin is also responsible for the side effect of dry cough [3] [6].

From an economic perspective, these dual mechanisms suggest that this compound could offer "value-for-money" by managing blood pressure while simultaneously providing additional organ protection, potentially reducing long-term costs associated with heart failure and other complications. Its status as a generic drug also makes it a low-cost option, though this must be balanced against its side effect profile and dosing frequency compared to newer agents.

How to Proceed with an Economic Evaluation

Since a direct economic comparison was not found, you may need to construct a model. Here are some suggestions:

  • Utilize Clinical Data: The efficacy and safety data provided above are essential inputs for a cost-effectiveness or cost-utility model.
  • Research Drug Costs: Source the current acquisition costs of this compound and comparator drugs (e.g., other ACEIs, ARBs, CCBs) from your local or regional pharmaceutical pricing databases.
  • Model Long-Term Outcomes: Use published literature to estimate the long-term costs and quality-of-life impacts associated with the different clinical outcomes (e.g., stroke, heart failure, adverse events) linked to each drug class.

References

Efficacy Outcomes: Monotherapy vs. Combination Therapy

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes key efficacy data from clinical studies, showing how blood pressure control improves with combination therapy.

Therapy Regimen Patient Population Blood Pressure Control Rate Key Findings Citation
Captopril Monotherapy Mixed hypertension (6-month study) 43.15% Monotherapy effectiveness correlated with hypertension severity. [1]
This compound + Thiazide Diuretic Mixed hypertension (6-month study) 71.75% Significant blood pressure reduction (p < 0.01) after adding a diuretic. [1]
This compound + Diuretic + Nifedipine Mixed hypertension (6-month study) 81.25% Triple therapy provided control for the most resistant cases. [1]
This compound Monotherapy Mild Hypertension 67.50% More effective in mild cases. [1]
This compound Monotherapy Severe Hypertension 35.20% Less effective as a single agent in severe hypertension. [1]

A review of ACE inhibitors in general supports this pattern, noting that while mild to moderate hypertension can often be controlled with monotherapy, early studies using high-dose this compound showed that only about 10% of patients with severe hypertension were controlled with monotherapy [2].

Detailed Experimental Protocols

To ensure reproducibility, here are the methodologies from the key studies cited above.

Protocol 1: Study on Sequential Therapy (1991)

This study evaluated the usefulness of this compound as both monotherapy and in combination.

  • Design: A prospective study with a 6-month follow-up period.
  • Participants: 95 patients with arterial hypertension.
  • Intervention:
    • Patients started on this compound monotherapy.
    • For non-responders, a thiazide diuretic was added.
    • For patients who still did not respond, a third drug (nifedipine retard) was added.
  • Outcome Measures: Blood pressure control was defined as a diastolic blood pressure below 95 mmHg. The response rate was calculated for each therapeutic stage [1].
Protocol 2: Once-Daily Monotherapy Study (1985)

This trial investigated a specific monotherapy regimen and the influence of diet.

  • Design: Clinical trial over 4 weeks of active treatment.
  • Participants: 20 hypertensive patients with hyperuricaemia.
  • Intervention: Patients were given 100 mg of this compound once daily. Ten patients maintained a low-sodium diet (60-100 mmol/d), while the other ten continued their usual high-sodium diet (200-300 mmol/d).
  • Outcome Measures: Changes in supine blood pressure and serum urate levels from baseline after 4 weeks [3].

Mechanism of Action and Rationale for Combination Therapy

The rationale for combining this compound with other agents is rooted in its complementary mechanisms of action with other drug classes.

This compound's Primary Mechanism

This compound is a competitive inhibitor of the Angiotensin-Converting Enzyme (ACE). By inhibiting ACE, it decreases the production of the potent vasoconstrictor Angiotensin II and reduces the breakdown of the vasodilator bradykinin. This leads to vasodilation and reduced aldosterone secretion, ultimately lowering blood pressure [4] [5].

The following diagram illustrates this pathway and how other drugs interact with it.

G Liver Liver Angiotensinogen ATI Angiotensin I (ATI) Liver->ATI Renin ATII Angiotensin II (ATII) ATI->ATII Converts ACE Angiotensin-Converting Enzyme (ACE) ACE->ACE  Inhibited By This compound ACE->ACE  Inhibited By This compound Receptor AT1 Receptor ATII->Receptor Effects Vasoconstriction Aldosterone Release Increased Blood Pressure Receptor->Effects Bradykinin Bradykinin (Vasodilator) Inactive Inactive Fragments Bradykinin->Inactive Degraded by Inhibited Inhibited

Diagram Title: this compound ACE Inhibition and Drug Synergy

Synergistic Mechanisms in Combination Therapy

Combination therapy is effective because different drug classes target distinct blood pressure regulation pathways:

  • With Diuretics (e.g., Hydrochlorothiazide): Diuretics reduce blood volume by increasing sodium and water excretion. This can stimulate the RAAS. This compound blocks this compensatory mechanism, leading to a synergistic blood pressure reduction [6] [7].
  • With Calcium Channel Blockers (e.g., Nifedipine): CCBs cause direct vasodilation, which can trigger reflex activation of the RAAS and sodium retention. This compound inhibits this RAAS activation, improving efficacy and potentially mitigating side effects like edema [1] [7].

Considerations for Clinical and Research Applications

For researchers and drug development professionals, several factors are critical when evaluating these therapies.

  • Therapeutic Niche: this compound monotherapy is a valid initial strategy for mild to moderate hypertension [1] [5]. Combination therapy should be considered for more severe cases (e.g., BP > 20/10 mmHg above goal) or when a rapid response is desired [7].
  • Safety and Tolerability: In the 1991 study, 6.5% of patients discontinued treatment due to adverse effects [1]. Common side effects include cough, rash, taste disturbance, and hypotension. There is also a risk of hyperkalemia and impaired renal function [5] [8].
  • Drug Interactions: this compound has a significant drug interaction profile, with 414 drugs known to interact [9]. Notable interactions include:
    • NSAIDs: May reduce the antihypertensive effect.
    • Potassium supplements/potassium-sparing diuretics: Increase the risk of hyperkalemia.
    • Lithium: Increased risk of lithium toxicity [6] [4] [8].
  • Limitations of Evidence: A 2020 Cochrane review concluded that the existing evidence is of "very low certainty" due to the small number of participants and events in available studies. The relative benefits for hard clinical outcomes like mortality and cardiovascular events remain uncertain, highlighting an area for further research [10].

Conclusion

  • This compound monotherapy is effective for a subset of patients, particularly those with mild hypertension.
  • Combination therapy, especially with a diuretic, significantly improves blood pressure control rates, offering a powerful strategy for managing moderate to severe hypertension.

The choice between these approaches should be guided by the severity of hypertension, the patient's comorbid conditions, and the risk of adverse effects or drug interactions.

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

Color/Form

White to off-white, crystalline powder
Crystals from ethyl acetate/hexane

XLogP3

0.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

217.07726451 Da

Monoisotopic Mass

217.07726451 Da

Heavy Atom Count

14

LogP

0.34
0.34 (LogP)
log Kow = 0.34
0.6

Odor

Slight sulfurous odor

Decomposition

When heated to decomposition it emits every toxic fumes of /nitrogen oxides and sulfur oxides/

Appearance

White to off-white solid powder.

Melting Point

103-104
103-104 °C
106 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

9G64RSX1XD

Related CAS

1253948-36-5

GHS Hazard Statements

Aggregated GHS information provided by 134 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H317 (97.01%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (23.88%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H360 (62.69%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H361 (34.33%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

Captopril is used as a medication. An overview is available from MedlinePlus, a consumer health web site produced by the National Library of Medicine.

Drug Indication

For the treatment of essential or renovascular hypertension (usually administered with other drugs, particularly thiazide diuretics). May be used to treat congestive heart failure in combination with other drugs (e.g. cardiac glycosides, diuretics, β-adrenergic blockers). May improve survival in patients with left ventricular dysfunction following myocardial infarction. May be used to treat nephropathy, including diabetic nephropathy.
Treatment of heart failure
FDA-Approved Indications

Livertox Summary

Captopril is an angiotensin-converting enzyme (ACE) inhibitor used in the therapy of hypertension and heart failure. Captopril is associated with a low rate of transient serum aminotransferase elevations and has been linked to rare instances of acute liver injury.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Antihypertensive Agents; Angiotensin-Converting Enzyme Inhibitors; ACE Inhibitors
Angiotensin-Converting Enzyme Inhibitors

Therapeutic Uses

Angiotensin-Converting Enzyme Inhibitors; Antihypertensive Agents
/CLINICAL TRIALS/ ClinicalTrials.gov is a registry and results database of publicly and privately supported clinical studies of human participants conducted around the world. The Web site is maintained by the National Library of Medicine (NLM) and the National Institutes of Health (NIH). Each ClinicalTrials.gov record presents summary information about a study protocol and includes the following: Disease or condition; Intervention (for example, the medical product, behavior, or procedure being studied); Title, description, and design of the study; Requirements for participation (eligibility criteria); Locations where the study is being conducted; Contact information for the study locations; and Links to relevant information on other health Web sites, such as NLM's MedlinePlus for patient health information and PubMed for citations and abstracts for scholarly articles in the field of medicine. Captopril is included in the database.
Captopril tablets are indicated for the treatment of hypertension. ... Captopril tablets are effective alone and in combination with other antihypertensive agents, especially thiazide-type diuretics. The blood pressure lowering effects of captopril and thiazides are approximately additive. /Included in US product label/
Captopril tablets are indicated in the treatment of congestive heart failure usually in combination with diuretics and digitalis. The beneficial effect of captopril in heart failure does not require the presence of digitalis, however, most controlled clinical trial experience with captopril has been in patients receiving digitalis, as well as diuretic treatment. /Included in US product label/
For more Therapeutic Uses (Complete) data for Captopril (11 total), please visit the HSDB record page.

Pharmacology

Captopril, an ACE inhibitor, antagonizes the effect of the RAAS. The RAAS is a homeostatic mechanism for regulating hemodynamics, water and electrolyte balance. During sympathetic stimulation or when renal blood pressure or blood flow is reduced, renin is released from the granular cells of the juxtaglomerular apparatus in the kidneys. In the blood stream, renin cleaves circulating angiotensinogen to ATI, which is subsequently cleaved to ATII by ACE. ATII increases blood pressure using a number of mechanisms. First, it stimulates the secretion of aldosterone from the adrenal cortex. Aldosterone travels to the distal convoluted tubule (DCT) and collecting tubule of nephrons where it increases sodium and water reabsorption by increasing the number of sodium channels and sodium-potassium ATPases on cell membranes. Second, ATII stimulates the secretion of vasopressin (also known as antidiuretic hormone or ADH) from the posterior pituitary gland. ADH stimulates further water reabsorption from the kidneys via insertion of aquaporin-2 channels on the apical surface of cells of the DCT and collecting tubules. Third, ATII increases blood pressure through direct arterial vasoconstriction. Stimulation of the Type 1 ATII receptor on vascular smooth muscle cells leads to a cascade of events resulting in myocyte contraction and vasoconstriction. In addition to these major effects, ATII induces the thirst response via stimulation of hypothalamic neurons. ACE inhibitors inhibit the rapid conversion of ATI to ATII and antagonize RAAS-induced increases in blood pressure. ACE (also known as kininase II) is also involved in the enzymatic deactivation of bradykinin, a vasodilator. Inhibiting the deactivation of bradykinin increases bradykinin levels and may sustain its effects by causing increased vasodilation and decreased blood pressure.
Captopril is a sulfhydryl-containing analog of proline with antihypertensive activity and potential antineoplastic activity. Captopril competitively inhibits angiotensin converting enzyme (ACE), thereby decreasing levels of angiotensin II, increasing plasma renin activity, and decreasing aldosterone secretion. This agent may also inhibit tumor angiogenesis by inhibiting endothelial cell matrix metalloproteinases (MMPs) and endothelial cell migration. Captopril may also exhibit antineoplastic activity independent of effects on tumor angiogenesis. (NCI04)

MeSH Pharmacological Classification

Angiotensin-Converting Enzyme Inhibitors

ATC Code

C - Cardiovascular system
C09 - Agents acting on the renin-angiotensin system
C09A - Ace inhibitors, plain
C09AA - Ace inhibitors, plain
C09AA01 - Captopril

Mechanism of Action

There are two isoforms of ACE: the somatic isoform, which exists as a glycoprotein comprised of a single polypeptide chain of 1277; and the testicular isoform, which has a lower molecular mass and is thought to play a role in sperm maturation and binding of sperm to the oviduct epithelium. Somatic ACE has two functionally active domains, N and C, which arise from tandem gene duplication. Although the two domains have high sequence similarity, they play distinct physiological roles. The C-domain is predominantly involved in blood pressure regulation while the N-domain plays a role in hematopoietic stem cell differentiation and proliferation. ACE inhibitors bind to and inhibit the activity of both domains, but have much greater affinity for and inhibitory activity against the C-domain. Captopril, one of the few ACE inhibitors that is not a prodrug, competes with ATI for binding to ACE and inhibits and enzymatic proteolysis of ATI to ATII. Decreasing ATII levels in the body decreases blood pressure by inhibiting the pressor effects of ATII as described in the Pharmacology section above. Captopril also causes an increase in plasma renin activity likely due to a loss of feedback inhibition mediated by ATII on the release of renin and/or stimulation of reflex mechanisms via baroreceptors. Captopril’s affinity for ACE is approximately 30,000 times greater than that of ATI.
The local role of the renin angiotensin system (RAS) was documented recently beside its conventional systemic functions. Studies showed that the effector angiotensin II (AngII) alters bone health, while inhibition of the angiotensin converting enzyme (ACE-1) preserved these effects. The newly identified Ang1-7 exerts numerous beneficial effects opposing the AngII. Thus, the current study examines the role of Ang1-7 in mediating the osteo-preservative effects of ACEI (captopril) through the G-protein coupled Mas receptor using an ovariectomized (OVX) rat model of osteoporosis. 8 weeks after the surgical procedures, captopril was administered orally (40 mg/kg/day), while the specific Mas receptor blocker (A-779) was delivered at infusion rate of 400 ng/kg/1 min for 6 weeks. Bone metabolic markers were measured in serum and urine. Minerals concentrations were quantified in serum, urine and femoral bones by inductive coupled plasma mass spectroscopy (ICP-MS). Trabecular and cortical morphometry was analyzed in the right distal femurs using micro-CT. Finally, the expressions of RAS peptides, enzymes and receptors along with the receptor activator of NF-kappaB ligand (RANKL) and osteoprotegerin (OPG) were determined femurs heads. OVX animals markedly showed altered bone metabolism and mineralization along with disturbed bone micro-structure. Captopril significantly restored the metabolic bone bio-markers and corrected Ca2+ and P values in urine and bones of estrogen deficient rats. Moreover, the trabecular and cortical morphometric features were repaired by captopril in OVX groups. Captopril also improved the expressions of ACE-2, Ang1-7, Mas and OPG, while abolished OVX-induced up-regulation of ACE-1, AngII, Ang type 1 receptor (AT1R) and RANKL. Inhibition of Ang1-7 cascade by A-779 significantly eradicated captopril protective effects on bone metabolism, mineralization and micro-structure. A-779 also restored OVX effects on RANKL expression and ACE-1/AngII/AT1R cascade and down-regulated OPG expression and ACE-2/Ang1-7/Mas pathway. In line with the clinical observations of the bone-preservative properties following ACE-1 inhibition, local activation of ACE-2/Ang1-7/Mas signaling and suppressed osteoclastogenesis seem responsible for the osteo-preservative effect of captopril, which could offers a potential therapeutic value in treatment of disabling bone and skeletal muscular diseases.

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Peptidyl-dipeptidases [EC:3.4.15.-]
ACE (CD143) [HSA:1636] [KO:K01283]

Vapor Pressure

7.25X10-6 mm Hg at 25 °C (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

63250-36-2

Absorption Distribution and Excretion

60-75% in fasting individuals; food decreases absorption by 25-40% (some evidence indicates that this is not clinically significant)
The drug /captopril/ is metabolized and renally excreted. More than 95% of a dose is excreted renally, both as unchanged (45-50%) drug and as metabolites.
In dogs, approximately 75% of an oral dose is absorbed but food in the GI tract reduces bioavailability by 30-40%. It is distributed to most tissues (not the CNS) and is 40% bound to plasma proteins in dogs.
Approximately 60-75% of an oral dose of captopril is rapidly absorbed from the GI tract in fasting healthy individuals or hypertensive patients. Food may decrease absorption of captopril by up to 25-40%, although there is some evidence that this effect is not clinically important. Following oral administration of a single 100-mg dose of captopril in fasting healthy individuals in one study, average peak blood drug concentrations of 800 ng/mL were attained in 1 hour.
/MILK/ Concentrations of captopril in human milk are approximately one percent of those in maternal blood.
For more Absorption, Distribution and Excretion (Complete) data for Captopril (7 total), please visit the HSDB record page.

Metabolism Metabolites

Hepatic. Major metabolites are captopril-cysteine disulfide and the disulfide dimer of captopril. Metabolites may undergo reversible interconversion.
About half the absorbed dose of captopril is rapidly metabolized, mainly to captopril-cysteine disulfide and the disulfide dimer of captopril. In vitro studies suggest that captopril and its metabolites may undergo reversible interconversions. It has been suggested that the drug may be more extensively metabolized in patients with renal impairment than in patients with normal renal function.

Wikipedia

Captopril

Drug Warnings

/BOXED WARNING/ WARNING: FETAL TOXICITY. When pregnancy is detected, discontinue captopril tablets as soon as possible. Drugs that act directly on the renin-angiotensin system can cause injury and death to the developing fetus.
Captopril is generally well tolerated in most patients; however, serious adverse effects (e.g., neutropenia, agranulocytosis, proteinuria, aplastic anemia) have been reported rarely, mainly in patients with renal impairment (especially those with collagen vascular disease). Captopril- induced adverse effects are often alleviated by dosage reduction, occasionally disappear despite continued treatment and without dosage reduction, and are usually reversible following discontinuance of the drug. The most common adverse effects of captopril are rash and loss of taste perception. Adverse effects requiring discontinuance of captopril therapy occur in about 4-12% of patients.
Captopril is contraindicated in patients with known hypersensitivity to the drug or to another angiotension-converting enzyme inhibitor (eg, those who experienced angioedema during therapy with another angiotension-converting enzyme inhibitor).
Patients receiving captopril should be warned not to interrupt or discontinue therapy unless instructed by their physician. Patients with congestive heart failure receiving captopril should be cautioned against rapid increases in physical activity.
For more Drug Warnings (Complete) data for Captopril (32 total), please visit the HSDB record page.

Biological Half Life

2 hours
A 43 year old patient with mild heart failure attempted suicide by ingesting between 5000 and 7500 mg of captopril. Blood pressure oscillated around 100-120/50-75 mm Hg and pulse rate showed no tendency to accelerate (75-100/min). ... The calculated half-life of captopril was 4.4 hr. ...
The half life of captopril is about 2.8 hours in dogs ... .
The elimination half-life of unchanged captopril appears to be less than 2 hours in patients with normal renal function. The elimination half-life of captopril and its metabolites is correlated with creatinine clearance and increases to about 20-40 hours in patients with creatinine clearances less than 20 mL/minute and as long as 6.5 days in anuric patients.

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients
Pharmaceuticals

Methods of Manufacturing

Preparation: M.A. Ondetti, D.W. Cushman, German patent 2703828; eidem, United States of America patents 4046889 and 4105776 (1977, 1977, 1978 all to Squibb).

Analytic Laboratory Methods

HPLC determination in pharmaceutical formulations.

Clinical Laboratory Methods

GC/MS determination in biological fluids.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Keep in a dry place.
Tablets should be stored in tighy containers at a temperature not exceeding 30 °C

Interactions

The case of a 70 yr old hypertensive man who presented with a 2 month history of 3 nodular angiomatous lesions on the left arm following treatment with 75 mg/day of oral captopril (Lopril) and 200 mg/day of oral acebutolol hydrochloride (Sectral) for 6 yr is reported. The patient had no history of drug product transfusion, iv drugs, or opportunistic infections. Clinical and histopathological findings were typical of Kaposi's sarcoma. Captopril was stopped, and one month later, the Kaposi's sarcoma lesions had begun to disappear; after 3 months, no lesions were seen. Biopsy showed residual features of Kaposi's sarcoma. However, it is not known whether captopril alone or an interaction with acebutolol hydrochloride resulted in Kaposi's sarcoma.
Concomitant oral administration of captopril and antacids may decrease the rate and extent of GI absorption of captopril. Oral administration of a single, 50-mg dose of captopril 15 minutes after an oral dose of an antacid containing magnesium carbonate and aluminum and magnesium hydroxides resulted in a 40-45% decrease in captopril bioavailability, and a delay and decrease in peak serum concentrations of the drug. However, there is some evidence that this potential interaction may not be clinically important, but additional study is necessary.
Neuropathy reportedly developed in 2 patients receiving captopril and cimetidine. However, further documentation of this potential interaction is necessary.
Initiation of captopril therapy has been associated with unexplained hypoglycemia in several diabetic patients whose diabetes had been controlled with insulin or oral antidiabetic agents. Testing in these patients indicated that captopril may increase insulin sensitivity; the mechanism of this effect is not known. The risk of precipitating hypoglycemia should be considered when captopril therapy is initiated in diabetic patients.
For more Interactions (Complete) data for Captopril (22 total), please visit the HSDB record page.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Last modified: 08-15-2023
1: Martínez-Aguilar L, Lezama-Martínez D, Orozco-Cortés NV, González-Espinosa C,
2: Gornowicz-Porowska J, Dmochowski M, Pietkiewicz P, Bowszyc-Dmochowska M.
3: Tang Y, Hu X, Lu X. Captopril, an angiotensin-converting enzyme inhibitor,

Explore Compound Types